molecular formula C6H4BrN3O4 B1334270 4-Bromo-2,6-dinitroaniline CAS No. 62554-90-9

4-Bromo-2,6-dinitroaniline

Cat. No.: B1334270
CAS No.: 62554-90-9
M. Wt: 262.02 g/mol
InChI Key: IIUAAKYBFINVAD-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dinitroaniline is a useful research compound. Its molecular formula is C6H4BrN3O4 and its molecular weight is 262.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,6-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUAAKYBFINVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395863
Record name 4-bromo-2,6-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62554-90-9
Record name 4-bromo-2,6-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 4-Bromo-2,6-dinitroaniline (more accurately known by its IUPAC name, 2-Bromo-4,6-dinitroaniline). It is a yellow crystalline solid primarily utilized as an intermediate in the synthesis of monoazo dyes. This document details its physicochemical characteristics, spectral data, synthesis and purification protocols, and toxicological profile, with a focus on its effects on reproductive and hepatic systems. The guide also elucidates the molecular mechanisms underlying its toxicity, specifically its impact on the hypothalamus-pituitary-gonad (HPG) and gut-liver axes, visualized through detailed signaling pathway diagrams.

Chemical and Physical Properties

2-Bromo-4,6-dinitroaniline is an aromatic amine characterized by a bromine atom and two nitro groups attached to the aniline ring. These substituents significantly influence its chemical reactivity and physical properties.

PropertyValueReferences
IUPAC Name 2-Bromo-4,6-dinitroaniline[1]
Synonyms This compound, 6-Bromo-2,4-dinitroaniline[1]
CAS Number 1817-73-8
Molecular Formula C₆H₄BrN₃O₄
Molecular Weight 262.02 g/mol
Appearance Yellow to orange crystalline powder/needles[1]
Melting Point 151-154 °C[2]
Solubility Insoluble in water; soluble in hot acetic acid, hot alcohol, and acetone.[1]
pKa -6.94 (predicted)

Spectral Data

The structural features of 2-Bromo-4,6-dinitroaniline can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of a related compound, 4-bromoaniline, shows aromatic protons in the range of δ 6.59-7.26 ppm. For 2-Bromo-4,6-dinitroaniline, the electron-withdrawing nitro groups would be expected to shift the aromatic proton signals further downfield.

  • ¹³C NMR: The carbon NMR spectrum of 4-bromoaniline exhibits signals at δ 110.22, 116.72, 132.02, and 145.41 ppm. The presence of the nitro groups in 2-Bromo-4,6-dinitroaniline would significantly alter these chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry data for 2-Bromo-4,6-dinitroaniline is available, providing information on its molecular weight and fragmentation pattern.[1]

Experimental Protocols

Synthesis of 2-Bromo-4,6-dinitroaniline

A common method for the synthesis of 2-Bromo-4,6-dinitroaniline is the bromination of 2,4-dinitroaniline.[1]

Materials:

  • 2,4-dinitroaniline

  • Hydrochloric acid (10-35 wt%)

  • Bromine (Br₂)

  • Hydrogen peroxide (10-35 wt%)

  • Chlorine (optional, for two-stage oxybromination)

Procedure (Two-Stage Oxybromination): [2]

  • Add 2,4-dinitroaniline to hydrochloric acid in a reaction vessel and mix thoroughly.

  • At a controlled temperature of 35-65 °C, slowly add bromine to the mixture and continue stirring for 10-60 minutes.

  • (Optional) For the second stage of oxidation, introduce chlorine gas into the reaction system, followed by an insulation reaction for 10-50 minutes.

  • Add hydrogen peroxide to the reaction mixture and allow the insulation reaction to proceed for another 10-60 minutes.

  • Cool the reaction mixture and filter the solid product.

  • Wash the collected solid with water until the pH is between 5 and 7.

  • Dry the purified 2,4-dinitro-6-bromoaniline.

Purification by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds.

General Protocol:

  • Dissolve the crude 2-Bromo-4,6-dinitroaniline in a minimum amount of hot solvent (e.g., ethanol or acetic acid).

  • If the solution is colored, add a small amount of activated charcoal and heat briefly.

  • Hot-filter the solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals to remove any residual solvent.

Biological Activity and Toxicology

2-Bromo-4,6-dinitroaniline (BDNA) has been shown to exhibit significant reproductive and hepatic toxicity.

Reproductive Toxicity via Hypothalamus-Pituitary-Gonad (HPG) Axis Disruption

Studies in zebrafish have demonstrated that BDNA can disrupt the HPG axis, leading to adverse reproductive outcomes.[3][4]

Mechanism of Action:

  • BDNA exposure has been shown to decrease the levels of vitellogenin (VTG) in female fish.[3][5]

  • It alters the transcription of genes associated with the estrogen receptor (ER) and androgen receptor (AR).[3]

  • This hormonal imbalance can lead to a skewed sex ratio towards males and impaired fecundity.[3][5]

HPG_Axis_Disruption BDNA 2-Bromo-4,6-dinitroaniline (BDNA) ER_AR Estrogen & Androgen Receptors (ER/AR) BDNA->ER_AR Antagonistic Activity Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Gonads Gonads Pituitary->Gonads LH/FSH Gonads->ER_AR Estrogens/ Androgens VTG Vitellogenin (VTG) Production ER_AR->VTG Regulation Reproductive_Outcomes Adverse Reproductive Outcomes (Skewed sex ratio, reduced fecundity) ER_AR->Reproductive_Outcomes Impacts VTG->Reproductive_Outcomes Leads to Gut_Liver_Axis_Hepatotoxicity cluster_gut Gut cluster_liver Liver BDNA 2-Bromo-4,6-dinitroaniline (BDNA) Gut_Microbiota Gut Microbiota BDNA->Gut_Microbiota Beneficial_Taxa Reduced Beneficial Taxa (Ruminococcaceae, Akkermansia muciniphila) Gut_Microbiota->Beneficial_Taxa Dysbiosis Inflammation Inflammation (↑ Hmox1, Spi1) Beneficial_Taxa->Inflammation Contributes to Steatosis Steatosis (↑ Nr0b2, Cyp1a1) Beneficial_Taxa->Steatosis Contributes to Cholestasis Cholestasis (↑ Cyp7a1) Beneficial_Taxa->Cholestasis Contributes to Hepatotoxicity Hepatotoxicity Inflammation->Hepatotoxicity Steatosis->Hepatotoxicity Cholestasis->Hepatotoxicity

References

4-Bromo-2,6-dinitroaniline CAS number and registry information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,6-dinitroaniline, a key chemical intermediate. The document details its registry information, physicochemical properties, synthesis methodologies, and toxicological assessment protocols.

Core Registry and Physicochemical Information

This compound is a substituted aniline that serves as a crucial precursor in the synthesis of various organic compounds, particularly azo dyes. Its chemical structure is characterized by a bromine atom and two nitro groups attached to the aniline ring.

Registry and Identification

IdentifierValue
CAS Number 1817-73-8[1]
EC Number 217-329-2
PubChem CID 15752[2]
IUPAC Name 2-Bromo-4,6-dinitroaniline[2]
Synonyms 2,4-Dinitro-6-bromoaniline, Bromo DNA, NCI-C60844[2]
Molecular Formula C₆H₄BrN₃O₄[1]
InChI InChI=1S/C6H4BrN3O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H,8H2[2]
InChIKey KWMDHCLJYMVBNS-UHFFFAOYSA-N[2]
SMILES C1=C(C=C(C(=C1--INVALID-LINK--[O-])N)Br)--INVALID-LINK--[O-][2]

Physicochemical Properties

PropertyValue
Molecular Weight 262.02 g/mol [1][2]
Appearance Bright yellow powder[2]
Melting Point 151-153 °C
Solubility Soluble in hot water and hot acetone; also soluble in hot acetic acid.

Experimental Protocols

Detailed methodologies for the synthesis and toxicological testing of this compound are presented below. These protocols are based on established chemical principles and published methodologies.

Synthesis of this compound

The primary method for synthesizing this compound is through the bromination of 2,4-dinitroaniline. A detailed two-stage oxybromination process is outlined here, adapted from patent literature. This method enhances the efficiency and yield of the final product.

Materials:

  • 2,4-dinitroaniline

  • Hydrochloric acid (10-35 wt%)

  • Bromine (Br₂)

  • Chlorine (Cl₂)

  • Hydrogen peroxide (30 wt%)

  • Reaction vessel with stirring and temperature control

Procedure:

  • Initial Bromination:

    • Add 2,4-dinitroaniline to a 10-35 wt% solution of hydrochloric acid in the reaction vessel.

    • Stir the mixture to ensure homogeneity.

    • Heat the mixture to a temperature between 35-65 °C.

    • Slowly drip bromine into the reaction mixture over 1-5 hours. The molar ratio of bromine to 2,4-dinitroaniline should be between 0.5:1 and 0.65:1.

    • Continue stirring for an additional 10-60 minutes after the bromine addition is complete.

  • Oxidative Bromination:

    • Introduce chlorine gas into the reaction system from the first stage.

    • After the chlorine addition is complete, allow the reaction to proceed with continued heating for 10-50 minutes.

    • Subsequently, add 30 wt% hydrogen peroxide dropwise into the reaction mixture.

    • Maintain the reaction with heating for another 10-60 minutes.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the resulting solid product.

    • Wash the solid with water until the pH of the filtrate is between 5 and 7.

    • Dry the purified solid to obtain this compound.

Mutagenicity Assessment: Ames Test

This compound has been used as a model chemical to evaluate mutagenicity using the Ames test. This assay assesses the potential of a chemical to induce mutations in a strain of Salmonella typhimurium that is auxotrophic for histidine. A general protocol for performing the Ames test is provided below.

Materials:

  • Salmonella typhimurium tester strain (e.g., TA98, TA100)

  • This compound (test substance)

  • S9 fraction (for metabolic activation)

  • Minimal glucose agar plates

  • Top agar

  • Histidine/biotin solution

  • Positive and negative controls

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test substance.

    • Culture the Salmonella typhimurium tester strain overnight.

  • Assay (with and without S9 activation):

    • To a tube containing molten top agar, add the bacterial culture, the histidine/biotin solution, and either the S9 mix or a buffer (for the non-activation assay).

    • Add a specific concentration of the this compound solution to the tube.

    • Vortex the tube gently and pour the contents onto a minimal glucose agar plate.

    • Spread the top agar evenly across the plate.

    • Repeat for all concentrations of the test substance, as well as for the positive and negative controls.

  • Incubation and Analysis:

    • Incubate the plates at 37 °C for 48-72 hours.

    • Count the number of revertant colonies on each plate.

    • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

The following diagrams illustrate the experimental workflows described above.

G Synthesis Workflow for this compound cluster_0 Stage 1: Initial Bromination cluster_1 Stage 2: Oxidative Bromination cluster_2 Isolation and Purification start 2,4-Dinitroaniline + HCl add_br2 Add Bromine (Br2) (35-65 °C) start->add_br2 react1 Stirring (10-60 min) add_br2->react1 add_cl2 Introduce Chlorine (Cl2) react1->add_cl2 react2 Heat (10-50 min) add_cl2->react2 add_h2o2 Add Hydrogen Peroxide (H2O2) react2->add_h2o2 react3 Heat (10-60 min) add_h2o2->react3 cool Cool to Room Temperature react3->cool filter_solid Filter Solid cool->filter_solid wash Wash with Water (pH 5-7) filter_solid->wash dry Dry Solid wash->dry end_product This compound dry->end_product G Ames Test Workflow cluster_0 Assay Preparation cluster_1 Treatment cluster_2 Analysis start Prepare Stock Solution of this compound mix Combine in Top Agar: - Bacterial Culture - Histidine/Biotin - Test Substance - S9 Mix (or Buffer) start->mix culture Overnight Culture of Salmonella typhimurium culture->mix prepare_plates Prepare Minimal Glucose Agar Plates plate Pour onto Minimal Glucose Agar Plate mix->plate incubate Incubate at 37 °C (48-72 hours) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze for Dose-Dependent Increase in Mutations count->analyze

References

Chemical structure and IUPAC name of 4-Bromo-2,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Bromo-2,6-dinitroaniline

It is important to note that scientific literature and chemical databases predominantly reference "2-Bromo-4,6-dinitroaniline" rather than "this compound." This guide will focus on the widely documented compound, 2-Bromo-4,6-dinitroaniline, assuming a potential misstatement in the queried chemical name.

Chemical Structure and IUPAC Name

The chemical compound with the molecular formula C₆H₄BrN₃O₄ is systematically known by its IUPAC name, 2-Bromo-4,6-dinitroaniline .[1][2] Its structure consists of an aniline ring substituted with a bromine atom at the second position and two nitro groups at the fourth and sixth positions.

Chemical Structure:

Physicochemical Properties

2-Bromo-4,6-dinitroaniline is a bright yellow to orange crystalline solid.[3][4] It is characterized by its low solubility in water but is more soluble in organic solvents.[3]

PropertyValueReference
CAS Number 1817-73-8[1][2][3]
Molecular Formula C₆H₄BrN₃O₄[1][2][3]
Molecular Weight 262.02 g/mol [1][2]
Melting Point 151-153 °C
Appearance Yellow to orange powder[3][4]
InChI Key KWMDHCLJYMVBNS-UHFFFAOYSA-N[2][3]
SMILES Nc1c(Br)cc(cc1--INVALID-LINK--=O)--INVALID-LINK--=O[3]

Synthesis Protocol: Bromination of 2,4-Dinitroaniline

A documented method for the synthesis of 2-Bromo-4,6-dinitroaniline is through the bromination of 2,4-dinitroaniline.[2]

Materials:

  • 2,4-Dinitroaniline

  • Bromine

  • Aqueous medium (e.g., water)[2]

Procedure:

  • Suspend 2,4-dinitroaniline in water.[2]

  • Introduce bromine to the suspension.

  • Allow the reaction to proceed, resulting in the formation of 2-Bromo-4,6-dinitroaniline.

  • Isolate the product through filtration.

  • Wash the isolated solid to remove impurities.

  • Dry the final product.

Applications and Biological Relevance

2-Bromo-4,6-dinitroaniline serves as a significant intermediate in the synthesis of monoazo dyes, including Disperse Blue 79.[2][5] It has also been utilized as a model chemical in mutagenicity studies, specifically in the bioluminescent Salmonella reverse mutation assay.[4] From a biological standpoint, it is recognized as a major metabolite of the azo dye Disperse Blue 79 and can be detected by rat monoclonal antibodies.

Experimental Workflow: Synthesis of 2-Bromo-4,6-dinitroaniline

The following diagram illustrates the workflow for the synthesis of 2-Bromo-4,6-dinitroaniline from 2,4-Dinitroaniline.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 2,4-Dinitroaniline Suspension Suspension Reactant1->Suspension Reactant2 Bromine Bromination Bromination Reaction Reactant2->Bromination Reactant3 Aqueous Medium Reactant3->Suspension Suspension->Bromination Add Bromine Filtration Filtration Bromination->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product 2-Bromo-4,6-dinitroaniline Drying->Product

References

An In-depth Technical Guide to Brominated Dinitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular properties of brominated dinitroaniline derivatives, with a focus on their molecular weight and chemical formulas. Due to a potential ambiguity in the nomenclature "4-Bromo-2,6-dinitroaniline," this document addresses the two most plausible interpretations: 2-Bromo-4,6-dinitroaniline and 2,6-Dibromo-4-nitroaniline. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Molecular Properties

The key molecular data for 2-Bromo-4,6-dinitroaniline and 2,6-Dibromo-4-nitroaniline are summarized below. These compounds are important intermediates in the synthesis of various organic molecules, including azo dyes.[1][2]

Property2-Bromo-4,6-dinitroaniline2,6-Dibromo-4-nitroaniline
Molecular Formula C6H4BrN3O4[2][3][4]C6H4Br2N2O2[1]
Molecular Weight 262.02 g/mol [2][3][5]295.92 g/mol [1]
CAS Number 1817-73-8[2][3]827-94-1[1]
Appearance Bright yellow powder[2]Yellow powder[1]
Melting Point 151-153 °C[5]203–207°C[1]

Experimental Protocols: Synthesis

The synthesis of these compounds generally involves the bromination of a dinitroaniline or nitroaniline precursor. The following protocols are generalized representations of synthetic methods described in the literature.

Synthesis of 2-Bromo-4,6-dinitroaniline

A common method for the synthesis of 2-Bromo-4,6-dinitroaniline is the bromination of 2,4-dinitroaniline.[2] A patented method involves a two-stage oxybromination process.[6]

  • Step 1: Bromination. 2,4-dinitraniline is added to hydrochloric acid and stirred until evenly mixed. Bromine is then added dropwise to the mixture, and the reaction is continued with stirring.[6]

  • Step 2: Oxidation. Chlorine is introduced into the reaction system, followed by a heat preservation reaction.[6]

  • Step 3: Further Oxidation. Hydrogen peroxide is dripped into the reaction system, followed by another heat preservation reaction.[6]

  • Step 4: Isolation. The resulting product is filtered, washed, and dried to obtain 2,4-dinitro-6-bromoaniline.[6]

Synthesis of 2,6-Dibromo-4-nitroaniline

The synthesis of 2,6-Dibromo-4-nitroaniline can be achieved through the bromination of p-nitroaniline in a sulfuric acid medium.[7]

  • Step 1: Dissolution. p-Nitroaniline is added to sulfuric acid and stirred.[7]

  • Step 2: Bromination. A bromine-containing compound (e.g., elemental bromine) and an oxidant (e.g., hydrogen peroxide) are added to carry out the bromination. The reaction is maintained at a specific temperature for several hours.[7]

  • Step 3: Diazotization (if required). For the synthesis of azo dyes, a diazo reagent can be directly added to the brominated mixture to obtain the diazonium salt.[7]

  • Step 4: Isolation. If the aniline is the desired final product, it would be isolated from the reaction mixture through filtration, washing, and drying.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound.

cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation & Purity A Obtain Unknown Compound B Elemental Analysis A->B Analyze composition C Determine Empirical Formula B->C Calculate ratios D Mass Spectrometry C->D Further analysis E Determine Molecular Weight & Formula D->E Determine mass F NMR Spectroscopy (¹H, ¹³C) E->F Complementary data G Propose Chemical Structure F->G Interpret spectra H Synthesize Reference Standard G->H Verify structure I Compare Spectroscopic Data H->I Comparative analysis J Confirm Structure & Purity I->J Final confirmation

Caption: Workflow for Chemical Compound Identification.

References

Physical and chemical properties of 4-Bromo-2,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of 4-Bromo-2,6-dinitroaniline (also known as 2-Bromo-4,6-dinitroaniline). The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Core Physical and Chemical Properties

This compound is an organic compound characterized by an aniline core substituted with a bromine atom and two nitro groups.[1] It typically presents as a yellow to orange or bright yellow powder or crystalline solid.[1][2][3] The presence of electron-withdrawing nitro groups significantly influences its chemical reactivity and properties.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 1817-73-8[2][4]
Molecular Formula C₆H₄BrN₃O₄[4][5]
Molecular Weight 262.02 g/mol [4][5]
Melting Point 148 - 153 °C[4][6]
Boiling Point Sublimes before reaching boiling point[2]
Appearance Yellow to orange powder/needles[1][2][7]
Solubility Insoluble in water; Soluble in hot acetic acid, hot alcohol, and acetone.[1][2][3][7]
pKa -6.94 (Predicted)[7]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound via Bromination

This protocol describes a common method for synthesizing this compound from 2,4-dinitroaniline.

Principle: The synthesis is achieved by the electrophilic aromatic substitution of 2,4-dinitroaniline with bromine in an acidic medium. The existing amino and nitro groups direct the incoming bromine atom to the ortho position relative to the amino group.

Materials:

  • 2,4-Dinitroaniline

  • Bromine

  • Hydrochloric acid (HCl)

  • Chlorinated benzene

  • Sodium hypochlorite (NaOCl) solution

  • Water

  • Glass-lined reaction vessel (300L capacity mentioned in a scaled-up process)

  • Stirring apparatus

  • Heating mantle/bath

  • Filtration apparatus

Procedure:

  • Charging the Reactor: To a 300L glass-lined reaction vessel, add 1800L of water, 300kg of 2,4-dinitroaniline, 100kg of hydrochloric acid, and 3kg of chlorinated benzene.[7]

  • Initial Mixing: Stir the mixture for 1 hour at ambient temperature to ensure a homogenous suspension.[7]

  • Bromine Addition: Slowly add 180kg of bromine to the reaction mixture at room temperature.[7]

  • Reaction: Heat the mixture to a temperature of 50-55 °C and maintain this temperature for 6 hours with continuous stirring.[7]

  • Oxidation/Quenching: After the initial reaction period, slowly add a sodium hypochlorite solution to the vessel. This step may be to neutralize excess bromine or drive the reaction to completion.[7]

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: Collect the solid product by filtration.

  • Purification: Wash the collected solid with water until the filtrate is neutral. The product can be further purified by recrystallization from hot acetic acid or alcohol to yield yellow needles.[2][7]

  • Drying: Dry the purified product under vacuum.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start charge Charge Reactor: - 2,4-Dinitroaniline - Water - HCl - Chlorinated Benzene start->charge mix Stir for 1h at RT charge->mix add_br2 Add Bromine mix->add_br2 react Heat to 50-55°C for 6 hours add_br2->react add_naocl Add NaOCl Solution react->add_naocl cool Cool to RT add_naocl->cool filter Filter Solid Product cool->filter wash Wash with Water filter->wash recrystallize Recrystallize from Hot Acetic Acid/Alcohol wash->recrystallize dry Dry Product recrystallize->dry end End dry->end G cluster_properties Key Properties cluster_applications Applications & Relevance main This compound CAS: 1817-73-8 C₆H₄BrN₃O₄ phys_prop Physical State Yellow Crystalline Solid main->phys_prop exhibits chem_prop Chemical Nature Halogenated Nitroaniline main->chem_prop is a sol_prop Solubility Poor in Water, Good in Hot Organic Solvents main->sol_prop has app1 Dye Intermediate (e.g., Disperse Blue 79) main->app1 is used as app2 Toxicology Model Chemical (Mutagenicity Assays) main->app2 is used as app3 Metabolite of Azo Dyes main->app3 is a

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthetic routes for producing 4-Bromo-2,6-dinitroaniline, an important intermediate in the development of various bioactive molecules. This document details plausible experimental protocols, presents key quantitative data for comparative analysis, and visualizes the synthetic workflows for enhanced clarity.

Introduction

This compound is a substituted aniline derivative characterized by a bromine atom at the para position and two nitro groups at the ortho positions relative to the amino group. This substitution pattern imparts unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science. The synthesis of this specific isomer requires careful control of regioselectivity in electrophilic aromatic substitution reactions. This guide explores the two most viable synthetic strategies: the dinitration of a protected 4-bromoaniline precursor and the bromination of 2,6-dinitroaniline.

Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of this compound, each with its own set of advantages and challenges.

Route 1: Dinitration of 4-Bromoacetanilide followed by Hydrolysis

This pathway involves the initial protection of the highly activating amino group of 4-bromoaniline through acetylation, followed by a controlled dinitration and subsequent deprotection to yield the target compound. The acetylation step is crucial to prevent oxidation of the aniline and to modulate the directing effect of the substituent, favoring the desired 2,6-dinitration.

Route 2: Bromination of 2,6-Dinitroaniline

This approach utilizes the commercially available 2,6-dinitroaniline as the starting material. The two strongly deactivating nitro groups direct the incoming electrophile (bromine) to the meta position (C4), leading to the desired product in a single step.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of this compound.

Route 1: Dinitration of 4-Bromoacetanilide and Hydrolysis

Step 1a: Synthesis of 4-Bromoacetanilide from 4-Bromoaniline

  • Materials: 4-bromoaniline, acetic anhydride.

  • Procedure: In a round-bottom flask, 4-bromoaniline (e.g., 51.6 g) is mixed with acetic anhydride (e.g., 210 ml) with vigorous stirring. The mixture is heated to approximately 65°C for 10 minutes and then allowed to cool to room temperature over one hour. The resulting product, 4-bromoacetanilide, can be isolated by pouring the reaction mixture into ice water and filtering the precipitate.[1]

Step 1b: Dinitration of 4-Bromoacetanilide

  • Materials: 4-bromoacetanilide, fuming nitric acid, concentrated sulfuric acid.

  • Procedure: To a stirred mixture of concentrated sulfuric acid, 4-bromoacetanilide is added portion-wise, maintaining the temperature below 20°C with an ice bath. Fuming nitric acid is then added dropwise, ensuring the temperature does not exceed 30°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material. The reaction mixture is then carefully poured onto crushed ice, and the precipitated 4-bromo-2,6-dinitroacetanilide is collected by filtration, washed with cold water until neutral, and dried.

Step 1c: Hydrolysis of 4-Bromo-2,6-dinitroacetanilide

  • Materials: 4-bromo-2,6-dinitroacetanilide, concentrated hydrochloric acid, water.

  • Procedure: The dried 4-bromo-2,6-dinitroacetanilide is suspended in a mixture of concentrated hydrochloric acid and water (e.g., a 2:1 v/v ratio). The mixture is heated to reflux for several hours until TLC analysis confirms the completion of the hydrolysis.[1] The reaction mixture is then cooled to room temperature and poured into a beaker of cold water. The pH is carefully adjusted to neutral or slightly basic with a sodium hydroxide solution to precipitate the product. The solid this compound is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Route 2: Bromination of 2,6-Dinitroaniline
  • Materials: 2,6-dinitroaniline, bromine, a suitable solvent (e.g., acetic acid or a halogenated solvent), and a catalyst (optional, e.g., iron filings).

  • Procedure: 2,6-Dinitroaniline is dissolved or suspended in a suitable solvent in a reaction flask equipped with a dropping funnel and a stirrer. A solution of bromine in the same solvent is added dropwise at room temperature. The reaction mixture is stirred for several hours. The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is poured into an aqueous solution of a reducing agent, such as sodium bisulfite, to quench the excess bromine. The precipitated product is then filtered, washed with water, and dried. Recrystallization from an appropriate solvent can be performed for further purification.

Data Presentation

The following tables summarize the quantitative data for the key compounds involved in the synthesis of this compound.

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-BromoanilineC₆H₆BrN172.0360-64White to slightly yellow crystalline solid
4-BromoacetanilideC₈H₈BrNO214.06165-169White to beige crystalline powder[2]
2,6-DinitroanilineC₆H₅N₃O₄183.12139-140Light-orange needles[3]
2-Bromo-4,6-dinitroaniline*C₆H₄BrN₃O₄262.02151-153Bright yellow powder[4]

Table 2: Summary of Reaction Conditions and Yields (Illustrative)

ReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Acetylation4-BromoanilineAcetic anhydride-650.2High
Nitration of 4-bromoacetanilide4-BromoacetanilideHNO₃, H₂SO₄-15-20357 (for mono-nitration)[1]
Hydrolysis4-Bromo-2-nitroacetanilideHCl, H₂O-Reflux3-
Bromination of 2,4-dinitroaniline*2,4-DinitroanilineBr₂, Cl₂, H₂O₂HCl551.598.1[5]

*Data for the bromination of the isomeric 2,4-dinitroaniline is provided as a reference for a similar transformation.

Mandatory Visualization

The following diagrams illustrate the logical workflows of the described synthetic pathways.

Synthesis_Route_1 cluster_start Starting Material cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Dinitration cluster_step3 Step 3: Hydrolysis 4-Bromoaniline 4-Bromoaniline 4-Bromoacetanilide 4-Bromoacetanilide 4-Bromoaniline->4-Bromoacetanilide Acetic Anhydride 4-Bromo-2,6-dinitroacetanilide 4-Bromo-2,6-dinitroacetanilide 4-Bromoacetanilide->4-Bromo-2,6-dinitroacetanilide HNO₃, H₂SO₄ This compound This compound 4-Bromo-2,6-dinitroacetanilide->this compound H₃O⁺ Synthesis_Route_2 cluster_start Starting Material cluster_step1 Step 1: Bromination 2,6-Dinitroaniline 2,6-Dinitroaniline This compound This compound 2,6-Dinitroaniline->this compound Br₂

References

Key starting materials for synthesizing 4-Bromo-2,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-dinitroaniline

Introduction

This compound is a valuable intermediate in the synthesis of various organic compounds, particularly high-grade dyes. Its molecular structure, featuring a bromine atom and two nitro groups on an aniline scaffold, provides multiple reactive sites for the development of complex chemical entities. This technical guide offers a comprehensive overview of the key starting materials and synthetic methodologies for producing this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Primary Synthetic Pathway: Bromination of 2,4-Dinitroaniline

The most direct and industrially relevant method for synthesizing this compound is through the bromination of 2,4-dinitroaniline. A notable approach is the two-stage oxybromination process, which ensures efficient utilization of bromine.[1]

Experimental Protocol: Two-Stage Oxybromination[1]

This method involves the initial bromination of 2,4-dinitroaniline followed by in-situ oxidation of the bromide byproduct back to bromine for further reaction.

Step 1: Initial Bromination

  • In a 1000 mL four-hole boiling flask equipped with a stirrer, thermometer, and reflux condenser, add 500 mL of 20wt% hydrochloric acid.

  • Add 92.42 g (0.5 mol) of 2,4-dinitroaniline (99% purity).

  • Heat the mixture to the desired reaction temperature (e.g., 45°C).

  • Over a period of 1-5 hours, slowly drip in bromine.

  • Continue stirring for an additional 10-60 minutes after the bromine addition is complete.

Step 2: Oxidation and Further Bromination

  • Into the reaction system from Step 1, introduce chlorine gas over a period of approximately 1.5 hours while maintaining the temperature.

  • After the chlorine addition, continue the reaction with heat preservation for another 10-50 minutes.

  • Subsequently, drip in hydrogen peroxide (e.g., 25wt% solution) over a period of about 2.5 hours.

  • Maintain the reaction with heat preservation for an additional 10-60 minutes.

Step 3: Product Isolation

  • Cool the reaction mixture to 25°C.

  • Filter the resulting solid product.

  • Wash the solid with water until the pH of the filtrate is between 5 and 7.

  • Dry the solid to obtain this compound.

Quantitative Data for Oxybromination
ParameterValueReference
2,4-Dinitroaniline0.5 mol[1]
Hydrochloric Acid (HCl)350 - 750 mL (10-35wt%)[1]
Bromine (Br₂) to Dinitroaniline Molar Ratio(0.5 - 0.65) : 1[1]
Chlorine (Cl₂)~0.08 mol[1]
Hydrogen Peroxide (H₂O₂)~0.11 mol[1]
Reaction Temperature35 - 65 °C[1]
Bromine Addition Time1 - 5 hours[1]
Post-Bromination Stirring10 - 60 minutes[1]
Post-Chlorination Reaction Time10 - 50 minutes[1]
Post-H₂O₂ Reaction Time10 - 60 minutes[1]

Synthesis Workflow: Oxybromination of 2,4-Dinitroaniline

G A 2,4-Dinitroaniline F Reaction Mixture A->F B Hydrochloric Acid B->F C Bromine (Br₂) C->F Step 1: Bromination D Chlorine (Cl₂) D->F Step 2: Oxidation E Hydrogen Peroxide (H₂O₂) E->F Step 3: Oxidation G This compound F->G Filtration & Drying G A 2,4-Dinitrochlorobenzene D Reaction at 170°C A->D B Ammonium Acetate B->D C Ammonia Gas C->D E Crude Product D->E Cooling & Water Addition F Recrystallization (Alcohol/Water) E->F Purification G 2,4-Dinitroaniline F->G G A p-Nitroaniline E Bromination in Acidic Medium A->E B Sulfuric Acid B->E C Brominating Agent (e.g., Br₂) C->E D Oxidant (e.g., H₂O₂) D->E F 2,6-Dibromo-4-nitroaniline (Intermediate) E->F H Diazonium Salt F->H G Diazotizing Agent (e.g., Nitrosyl Sulfuric Acid) G->H

References

Navigating the Synthesis and Procurement of 2-Bromo-4,6-dinitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accessibility and synthesis of specific chemical intermediates are critical for advancing their work. This technical guide provides an in-depth overview of the commercial availability and synthetic methodologies for 2-Bromo-4,6-dinitroaniline (CAS No. 1817-73-8), a key building block in various chemical syntheses. It is important to note that while the initial query was for "4-Bromo-2,6-dinitroaniline," extensive database searches indicate that the commercially available and well-documented isomer is 2-Bromo-4,6-dinitroaniline.

Commercial Availability and Suppliers

2-Bromo-4,6-dinitroaniline is readily available from several chemical suppliers, catering to a range of purity requirements and quantities suitable for both research and development purposes. Below is a summary of offerings from prominent vendors.

SupplierProduct NamePurityCAS NumberMolecular FormulaAdditional Information
Sigma-Aldrich 2-Bromo-4,6-dinitroaniline94%1817-73-8C₆H₄BrN₃O₄Important metabolite of the azo dye Disperse Blue 79.[1]
Santa Cruz Biotechnology 2-Bromo-4,6-dinitroaniline-1817-73-8C₆H₄BrN₃O₄Classified as a Dangerous Good for transport.[2]
CymitQuimica 2-Bromo-4,6-dinitroaniline-1817-73-8C₆H₄BrN₃O₄Available as a light yellow to brown powder/crystal.[3]

Physicochemical Properties

Understanding the physical and chemical characteristics of 2-Bromo-4,6-dinitroaniline is essential for its handling, storage, and application in experimental work.

PropertyValueSource
Molecular Weight 262.02 g/mol [1][2]
Appearance Bright yellow powder[4]
Melting Point 151-153 °C (lit.)[1]
Synonyms 6-Bromo-2,4-dinitroaniline, 2,4-Dinitro-6-bromoaniline[4]

Synthesis of 2-Bromo-4,6-dinitroaniline

A common method for the synthesis of 2-Bromo-4,6-dinitroaniline involves the bromination of 2,4-dinitroaniline. A patented method describes a two-stage oxidizing bromination process.[5]

Experimental Protocol: Two-Stage Oxidizing Bromination

This protocol is based on the methodology described in patent CN104447357A.[5]

Materials:

  • 2,4-dinitroaniline

  • Hydrochloric acid (10-35 wt%)

  • Bromine (Br₂)

  • Chlorine (Cl₂)

  • Hydrogen peroxide (30 wt%)

Procedure:

  • Initial Bromination:

    • In a reaction vessel, add 2,4-dinitroaniline to hydrochloric acid (10-35 wt%) and mix thoroughly.

    • Heat the mixture to 35-65 °C.

    • Slowly add bromine (Br₂) to the reaction mixture over 1-5 hours. The molar ratio of bromine to 2,4-dinitroaniline should be between 0.5:1 and 0.65:1.

    • Continue stirring the reaction for an additional 10-60 minutes.

  • Oxidation and Further Bromination:

    • At 55 °C, introduce chlorine gas into the reaction system over 1.5 hours.

    • Maintain the temperature and continue the reaction for another 30 minutes.

    • Still at 55 °C, add 30 wt% hydrogen peroxide dropwise over 2 hours.

    • Continue the insulation reaction for 1 hour.

  • Work-up and Isolation:

    • Cool the reaction mixture to 25 °C.

    • Filter the solid product.

    • Wash the solids with water until the pH is between 5 and 7.

    • Dry the product to obtain 2-Bromo-4,6-dinitroaniline.

The following diagram illustrates the workflow for the synthesis of 2-Bromo-4,6-dinitroaniline.

G Synthesis Workflow of 2-Bromo-4,6-dinitroaniline A 1. Mix 2,4-dinitroaniline and HCl B 2. Heat to 35-65 °C A->B C 3. Add Bromine (Br₂) B->C D 4. Stir C->D E 5. Introduce Chlorine (Cl₂) at 55 °C D->E F 6. Add Hydrogen Peroxide (H₂O₂) at 55 °C E->F G 7. Cool to 25 °C F->G H 8. Filter G->H I 9. Wash with Water H->I J 10. Dry Product I->J

Caption: Synthesis of 2-Bromo-4,6-dinitroaniline.

Applications in Research and Development

2-Bromo-4,6-dinitroaniline serves as a crucial intermediate in the synthesis of various organic compounds. Its primary application is in the production of monoazo dyes.[4] The presence of the bromo and nitro functional groups provides reactive sites for further chemical modifications, making it a versatile precursor for the development of novel molecules in areas such as pharmaceuticals and materials science. For instance, it has been used as a model chemical in the evaluation of mutagenicity assays.[1]

The following diagram depicts the logical relationship of 2-Bromo-4,6-dinitroaniline as a chemical intermediate.

G Role of 2-Bromo-4,6-dinitroaniline in Synthesis cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Products 2,4-Dinitroaniline 2,4-Dinitroaniline 2-Bromo-4,6-dinitroaniline 2-Bromo-4,6-dinitroaniline 2,4-Dinitroaniline->2-Bromo-4,6-dinitroaniline Bromination Azo Dyes Azo Dyes 2-Bromo-4,6-dinitroaniline->Azo Dyes Pharmaceutical Precursors Pharmaceutical Precursors 2-Bromo-4,6-dinitroaniline->Pharmaceutical Precursors Research Chemicals Research Chemicals 2-Bromo-4,6-dinitroaniline->Research Chemicals

Caption: 2-Bromo-4,6-dinitroaniline as a key intermediate.

References

A Technical Guide to Historical Synthesis Methods for Substituted Dinitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational historical methods for the synthesis of substituted dinitroanilines, a class of compounds with significant applications ranging from dye and explosives manufacturing to their prominent role as herbicides in agriculture. This document provides a detailed examination of the two core synthetic strategies: nucleophilic aromatic substitution (SNAr) and the nitration of substituted anilines. By presenting clear, structured data, detailed experimental protocols, and visual representations of reaction pathways, this guide serves as a comprehensive resource for professionals in research, chemical development, and drug discovery.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The nucleophilic aromatic substitution pathway is a cornerstone in the synthesis of dinitroanilines. This method typically involves the reaction of an electron-deficient aryl halide, activated by the presence of two nitro groups, with a nucleophile, most commonly ammonia or a primary/secondary amine. The strong electron-withdrawing nature of the nitro groups facilitates the attack of the nucleophile on the aromatic ring, leading to the displacement of the halide.

General Reaction Scheme

The general transformation for the SNAr synthesis of dinitroanilines can be depicted as follows:

SNAr_General A Ar-X C Ar-NH-R A->C + R-NH2 B R-NH2 B->C SNAr_Protocol Reactants 2,4-Dinitrochlorobenzene + Ammonium Acetate Reaction Heat at 170°C for 6h with NH3 gas flow Reactants->Reaction Workup Cool, add H2O, boil, filter hot Reaction->Workup Purification Recrystallize from Ethanol/Water Workup->Purification Product 2,4-Dinitroaniline Purification->Product Nitration_Logic Start Aniline Direct Direct Nitration (HNO3/H2SO4) Start->Direct Protected Acetylation (Acetic Anhydride) Start->Protected Products_Direct Mixture of o-, m-, p-nitroaniline + Oxidation Products Direct->Products_Direct Nitration Nitration (HNO3/H2SO4) Protected->Nitration Hydrolysis Hydrolysis (Acid or Base) Nitration->Hydrolysis Product_Protected p-Nitroaniline (major) + o-Nitroaniline (minor) Hydrolysis->Product_Protected Trifluralin_Synthesis Start 4-Chlorobenzotrifluoride Nitration1 Nitration (HNO3/H2SO4) Start->Nitration1 Intermediate1 4-Chloro-3-nitrobenzotrifluoride Nitration1->Intermediate1 Nitration2 Nitration (HNO3/Oleum) Intermediate1->Nitration2 Intermediate2 4-Chloro-3,5-dinitrobenzotrifluoride Nitration2->Intermediate2 Amination Amination (Di-n-propylamine) Intermediate2->Amination Product Trifluralin Amination->Product

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzimidazole Derivatives from 4-Bromo-2,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole and its derivatives are prominent heterocyclic motifs in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The synthesis of novel benzimidazole scaffolds is a key focus in the development of new therapeutic agents. Halogenated anilines serve as versatile starting materials for creating these complex structures, with the halogen atoms providing reactive sites for further molecular diversification through cross-coupling reactions.[4]

This document provides a detailed protocol for a proposed synthetic route to produce benzimidazole derivatives starting from 4-Bromo-2,6-dinitroaniline. The strategy involves a two-step process: a selective reduction of one nitro group to form a substituted ortho-phenylenediamine, followed by a condensation and cyclization reaction with an aldehyde to yield the target benzimidazole.

Proposed Synthetic Pathway

The synthesis of a 5-Bromo-7-nitro-1H-benzimidazole derivative from this compound is proposed to proceed via a two-step reaction. The first step is a selective reduction of the nitro group at the 2-position to yield 4-Bromo-6-nitrobenzene-1,2-diamine. This intermediate is then cyclized with an appropriate aldehyde (e.g., benzaldehyde) to form the final benzimidazole product.

G start_material This compound step1 Step 1: Selective Nitro Reduction start_material->step1  Na2S / EtOH, H2O Reflux intermediate 4-Bromo-6-nitrobenzene-1,2-diamine step2 Step 2: Condensation & Cyclization intermediate->step2  Benzaldehyde FeCl3 / EtOH Reflux product 5-Bromo-2-phenyl-7-nitro-1H-benzimidazole step1->intermediate step2->product

Caption: Proposed synthetic workflow for benzimidazole synthesis.

Experimental Protocols

3.1. Step 1: Selective Reduction of this compound

This protocol describes the selective reduction of one nitro group to form 4-Bromo-6-nitrobenzene-1,2-diamine, a critical ortho-phenylenediamine intermediate.

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol (EtOH)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1 eq.) in ethanol (100 mL).

  • In a separate beaker, prepare a solution of sodium sulfide nonahydrate (2 eq.) in deionized water (50 mL).

  • Add the sodium sulfide solution dropwise to the stirred solution of the starting material at room temperature.

  • After the addition is complete, attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the crude product, 4-Bromo-6-nitrobenzene-1,2-diamine, under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

3.2. Step 2: Synthesis of 5-Bromo-2-phenyl-7-nitro-1H-benzimidazole

This protocol details the condensation and oxidative cyclization of the intermediate with benzaldehyde to form the benzimidazole ring.

Materials:

  • 4-Bromo-6-nitrobenzene-1,2-diamine (from Step 1)

  • Benzaldehyde

  • Iron(III) chloride (FeCl₃) as a catalyst

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a solution of 4-Bromo-6-nitrobenzene-1,2-diamine (1 eq.) in ethanol (80 mL) in a 250 mL round-bottom flask, add benzaldehyde (1.1 eq.).

  • Add a catalytic amount of Iron(III) chloride (FeCl₃) (0.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude 5-Bromo-2-phenyl-7-nitro-1H-benzimidazole by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Data Presentation

The following tables summarize the expected results for the synthesis.

Table 1: Reaction Conditions and Yields

StepReactantReagentsSolventTime (h)Temp (°C)Yield (%)
1This compoundNa₂S·9H₂OEtOH/H₂O4-680~65-75
24-Bromo-6-nitrobenzene-1,2-diamineBenzaldehyde, FeCl₃EtOH8-1280~70-80

Table 2: Characterization Data for Final Product

PropertyValue
Molecular Formula C₁₃H₈BrN₃O₂
Molecular Weight 318.13 g/mol
Appearance Yellow to orange solid
Melting Point >200 °C (decomposed)
¹H NMR (DMSO-d₆, δ ppm) 13.2 (s, 1H, NH), 8.2-8.4 (m, 3H, Ar-H), 7.5-7.7 (m, 3H, Ar-H)
FT-IR (KBr, cm⁻¹) 3400-3300 (N-H), 1620 (C=N), 1540, 1350 (NO₂)

Applications and Further Functionalization

The synthesized 5-Bromo-7-nitro-1H-benzimidazole is a valuable scaffold for developing new drug candidates. The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.[5] This allows for the synthesis of a library of compounds for screening against various biological targets.

G start_node 5-Bromo-7-nitro-1H-benzimidazole suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst) start_node->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) start_node->buchwald suzuki_product 5-Aryl-7-nitro-1H-benzimidazole suzuki->suzuki_product buchwald_product 5-Amino-7-nitro-1H-benzimidazole buchwald->buchwald_product

Caption: Further functionalization via cross-coupling reactions.

Potential Mechanism of Action: DNA Gyrase Inhibition

Many benzimidazole derivatives exhibit antibacterial activity by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair.[3] DNA gyrase introduces negative supercoils into DNA, a process critical for relieving torsional stress during replication. Benzimidazole-based inhibitors are thought to bind to the ATP-binding site of the GyrB subunit, preventing the conformational changes necessary for enzyme function and leading to bacterial cell death.

G cluster_pathway Normal Enzymatic Cycle dna Relaxed DNA gyrase DNA Gyrase (GyrA/GyrB) dna->gyrase Binds adp ADP + Pi gyrase->adp supercoiled Supercoiled DNA gyrase->supercoiled ATP Hydrolysis atp ATP atp->gyrase Binds to GyrB benzimidazole Benzimidazole Inhibitor benzimidazole->gyrase inhibition Inhibition inhibition->gyrase Blocks ATP Binding

Caption: Proposed inhibition of DNA gyrase by benzimidazole derivatives.

References

Application Notes and Protocols for the Use of 4-Bromo-2,6-dinitroaniline as an Intermediate for Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2,6-dinitroaniline is a key aromatic amine intermediate used in the synthesis of a variety of disperse dyes. Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate. The presence of the electron-withdrawing nitro groups and the bromo substituent on the aniline ring system significantly influences the color, dyeing properties, and fastness of the resulting dyes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of disperse dyes.

The general synthetic route involves the diazotization of this compound to form a diazonium salt, which is then coupled with various aromatic compounds (couplers) to produce the final azo disperse dye.

I. General Workflow for Disperse Dye Synthesis

The synthesis of disperse dyes from this compound follows a well-established two-step process:

  • Diazotization: The primary aromatic amine (this compound) is converted into a diazonium salt by reacting it with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0-5 °C).

  • Azo Coupling: The resulting diazonium salt solution is then added to a solution of a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or aromatic amines. The electrophilic diazonium ion attacks the electron-rich coupler to form a stable azo dye.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_post_synthesis Post-Synthesis This compound This compound Diazonium_Salt This compound Diazonium Salt This compound->Diazonium_Salt 0-5 °C NaNO2 + H2SO4 NaNO2 + H2SO4 NaNO2 + H2SO4->Diazonium_Salt Disperse_Dye Azo Disperse Dye Diazonium_Salt->Disperse_Dye Coupling_Component Coupling Component (e.g., N,N-diethylaniline) Coupling_Component->Disperse_Dye Filtration Filtration Disperse_Dye->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Purification Recrystallization Drying->Purification

Caption: General workflow for the synthesis of disperse dyes.

II. Experimental Protocols

A. Diazotization of this compound

This protocol describes the formation of the diazonium salt of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Distilled Water

  • Urea or Sulfamic Acid

Procedure:

  • In a flask, carefully add a specific molar amount of this compound to a mixture of concentrated sulfuric acid and water, while stirring in an ice bath to maintain a temperature of 0-5 °C.

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Add the sodium nitrite solution dropwise to the stirred amine-acid mixture over a period of 20-30 minutes, ensuring the temperature does not rise above 5 °C.[1]

  • Continue stirring the reaction mixture for an additional 30-60 minutes in the ice bath to ensure complete diazotization.

  • Any excess nitrous acid can be destroyed by the addition of a small amount of urea or sulfamic acid until the solution no longer gives a positive test with starch-iodide paper.[2]

  • The resulting clear diazonium salt solution should be used immediately in the subsequent coupling reaction.

B. Azo Coupling Reaction

This protocol outlines the coupling of the diazonium salt with a suitable coupling component to form the disperse dye. The example below uses N,N-diethyl-m-acetamidoaniline as the coupler, a common choice for producing blue disperse dyes.

Materials:

  • Diazonium salt solution from the previous step

  • N,N-diethyl-m-acetamidoaniline

  • Glacial Acetic Acid

  • Sodium Hydroxide (for pH adjustment if needed)

  • Ice

Procedure:

  • Dissolve a molar equivalent of the coupling component (e.g., N,N-diethyl-m-acetamidoaniline) in a suitable solvent such as glacial acetic acid.

  • Cool the coupling component solution in an ice bath to 0-5 °C.

  • Slowly add the freshly prepared, cold diazonium salt solution to the stirred coupling component solution over 20-30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture for 2-3 hours at a low temperature, and then allow it to slowly warm to room temperature.

  • The precipitated crude dye is then collected by filtration.

  • The collected dye should be washed thoroughly with cold water until the washings are neutral.

  • The crude product is then dried. For higher purity, recrystallization from a suitable solvent like ethanol or acetonitrile can be performed.[2]

III. Application of the Synthesized Disperse Dye

The synthesized disperse dye can be applied to polyester fabric using a high-temperature, high-pressure dyeing method.

Materials:

  • Synthesized Disperse Dye

  • Dispersing Agent

  • Polyester Fabric

  • Sodium Hydroxide

  • Sodium Hydrosulfite

  • Non-ionic Detergent

Procedure:

  • A dye dispersion is prepared by dissolving the synthesized dye in a small amount of an organic solvent like dimethylformamide (DMF) and then adding a dispersing agent. This mixture is then made up to a specific volume with water.[2][3]

  • The dyebath is prepared with the dye dispersion, and the pH is adjusted to the desired level (typically acidic).

  • The polyester fabric is introduced into the dyebath.

  • The temperature of the dyebath is gradually raised to 130 °C and maintained for 60 minutes.

  • After dyeing, the fabric is rinsed with cold water.

  • A reduction clearing process is carried out using an aqueous solution of sodium hydroxide and sodium hydrosulfite to remove any unfixed dye from the fabric surface.[3]

  • Finally, the dyed fabric is washed with a non-ionic detergent, rinsed, and dried.[3]

IV. Data Presentation

The properties of disperse dyes derived from bromo-aniline derivatives are summarized below. These values are indicative and will vary depending on the specific coupling component used with this compound. The data presented is based on literature for structurally similar dyes.

Table 1: Spectroscopic and Fastness Properties of Analogous Disperse Dyes

Dye PropertyTypical ValuesReference
Absorption Maximum (λmax) in DMF 570 - 800 nm[1][3][4]
Light Fastness (on polyester) Good to Excellent (Grade 5-7)[1][2][3][4]
Wash Fastness (on polyester) Excellent (Grade 4-5)[1][2][3][4]
Sublimation Fastness (on polyester) Good to Excellent (Grade 4-5)[1][2][3][4]
Rubbing Fastness (on polyester) Moderate to Good (Grade 3-4)[1][2][3][4]

Fastness grades are based on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

V. Logical Relationship of Synthesis and Application

The following diagram illustrates the logical flow from the starting intermediate to the final application and evaluation of the synthesized disperse dye.

Logical_Flow Intermediate This compound Diazotization Diazotization Intermediate->Diazotization Coupling Azo Coupling Diazotization->Coupling Crude_Dye Crude Disperse Dye Coupling->Crude_Dye Purification Purification Crude_Dye->Purification Pure_Dye Pure Disperse Dye Purification->Pure_Dye Dyeing_Process Dyeing of Polyester Pure_Dye->Dyeing_Process Dyed_Fabric Dyed Fabric Dyeing_Process->Dyed_Fabric Fastness_Testing Fastness Property Evaluation Dyed_Fabric->Fastness_Testing Final_Product Colored Polyester with Defined Fastness Fastness_Testing->Final_Product

Caption: Logical flow from intermediate to final product evaluation.

Disclaimer: The provided protocols are based on established chemical principles and published literature for similar compounds. Researchers should always conduct a thorough literature search and risk assessment before performing any new experiment. Appropriate personal protective equipment should be worn at all times. The specific reaction conditions, such as stoichiometry, temperature, and reaction time, may need to be optimized for specific coupling components to achieve the best results.

References

Navigating Organic Synthesis with 4-Bromo-2,6-dinitroaniline and Its Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the synthetic applications of halogenated dinitroanilines, with a focus on the readily available isomer, 2-Bromo-4,6-dinitroaniline, as a key intermediate in the synthesis of azo dyes and other potential bioactive molecules. Due to the limited availability of specific literature on 4-Bromo-2,6-dinitroaniline, this document leverages data from its close structural analogs to provide detailed experimental protocols and potential research directions for professionals in organic synthesis and drug development.

Introduction

Halogenated and nitrated anilines are a cornerstone of modern organic synthesis, serving as versatile precursors for a wide array of dyes, pharmaceuticals, and agrochemicals. The strategic placement of bromo and nitro functionalities on the aniline scaffold imparts unique reactivity, allowing for selective transformations and the construction of complex molecular architectures. While direct applications of this compound are not extensively documented in publicly available literature, its isomer, 2-Bromo-4,6-dinitroaniline, is a well-known intermediate, particularly in the dye industry.[1][2] This document will primarily focus on the established applications of 2-Bromo-4,6-dinitroaniline, providing a framework for its use and for the potential, analogous applications of other isomers like this compound.

Core Application: Synthesis of Monoazo Dyes

The primary application of 2-Bromo-4,6-dinitroaniline is in the synthesis of monoazo dyes.[1] Azo dyes are a major class of colorants characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings. The synthesis involves a two-step process: diazotization of a primary aromatic amine, followed by coupling with an electron-rich partner.

Diazotization of 2-Bromo-4,6-dinitroaniline

The first step is the conversion of the amino group of 2-Bromo-4,6-dinitroaniline into a diazonium salt. This is typically achieved by treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.

Azo Coupling

The resulting diazonium salt is a reactive electrophile that can then be coupled with an electron-rich aromatic compound, such as a phenol or an aniline derivative, to form the brightly colored azo dye. The specific color of the dye is determined by the electronic properties of both the diazonium salt and the coupling component.

Experimental Protocols

The following are generalized protocols for the synthesis of azo dyes using a substituted aniline like 2-Bromo-4,6-dinitroaniline. These should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: Diazotization of 2-Bromo-4,6-dinitroaniline

Materials:

  • 2-Bromo-4,6-dinitroaniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, suspend 1.0 equivalent of 2-Bromo-4,6-dinitroaniline in a mixture of concentrated acid and water.

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of 1.1 equivalents of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline suspension, ensuring the temperature remains between 0-5 °C.

  • Continue stirring the mixture for 30 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold and used immediately in the next step.

Protocol 2: Azo Coupling with a Phenolic Component (e.g., 2-Naphthol)

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve 1.0 equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • Isolate the solid azo dye by vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted salts.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data Summary

While specific yield data for reactions starting from this compound is not available, the following table provides representative data for related azo dye syntheses to offer an expected range of outcomes.

Starting AnilineCoupling ComponentReaction ConditionsYield (%)Reference
p-Nitroaniline2-NaphtholDiazotization in HCl/H₂O, 0-5°C; Coupling in NaOH/H₂O, 0-5°C>90General Procedure
2-Bromo-4,6-dinitroanilineVariousNot specifiedCommercially significant[1]

Potential Applications Beyond Dyes

The rich functionality of this compound and its isomers suggests potential applications beyond dye synthesis.

Precursor for Heterocyclic Compounds

The ortho-nitroaniline moiety is a common precursor for the synthesis of benzimidazoles, which are important scaffolds in medicinal chemistry. Reduction of one of the nitro groups to an amine would generate a 1,2-diaminoarene, which can then be cyclized with various electrophiles to form the benzimidazole ring.

Modification via Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of a wide range of substituents, enabling the synthesis of diverse compound libraries for screening in drug discovery programs.

Visualizing the Synthetic Pathways

To better illustrate the synthetic potential, the following diagrams outline the key transformations.

AzoDyeSynthesis Aniline 2-Bromo-4,6-dinitroaniline Diazonium Diazonium Salt Aniline->Diazonium  NaNO₂, H⁺  0-5 °C Azo_Dye Azo Dye Diazonium->Azo_Dye  Azo Coupling Coupling_Component Coupling Component (e.g., 2-Naphthol) Coupling_Component->Azo_Dye HeterocycleSynthesis Dinitroaniline This compound Diaminoarene Substituted 1,2-Diaminoarene Dinitroaniline->Diaminoarene  Selective Nitro  Group Reduction Benzimidazole Benzimidazole Derivative Diaminoarene->Benzimidazole  Cyclization with  Aldehyde/Carboxylic Acid

References

Application Notes and Protocols for Reductive Cyclization of 4-Bromo-2,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reductive cyclization of 4-bromo-2,6-dinitroaniline, a key transformation for the synthesis of substituted benzimidazoles. Benzimidazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

The reductive cyclization of ortho-nitroanilines is a fundamental and widely employed strategy for the synthesis of the benzimidazole scaffold. In the case of this compound, this reaction involves the reduction of both nitro groups to amino groups, followed by an intramolecular cyclization, typically with a one-carbon synthon, to form the imidazole ring. The bromine substituent on the benzene ring offers a valuable handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.

This document outlines three common protocols for this transformation, utilizing different reducing agents: Stannous Chloride (SnCl₂), Iron in acidic medium (Fe/HCl), and Sodium Dithionite (Na₂S₂O₄). Each protocol presents distinct advantages regarding reaction conditions, functional group tolerance, and work-up procedures.

Data Presentation

The following table summarizes the key quantitative data for the described reductive cyclization protocols. Please note that these are representative conditions and may require optimization for specific applications.

ProtocolReducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Stannous Chloride (SnCl₂)EthanolRoom Temperature1 - 385 - 95
2Iron (Fe) / Hydrochloric Acid (HCl)Ethanol/WaterReflux2 - 670 - 85
3Sodium Dithionite (Na₂S₂O₄)Ethanol/WaterReflux1 - 480 - 90

Experimental Protocols

Protocol 1: Reductive Cyclization using Stannous Chloride (SnCl₂)

This method is known for its mild reaction conditions and high yields.[1] Stannous chloride is an effective reducing agent for aromatic nitro compounds.[1][2][3][4]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • A suitable aldehyde or formic acid (as the one-carbon source)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (5.0 - 6.0 eq) to the solution in portions. The reaction is exothermic.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the aldehyde (1.1 eq) or formic acid (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-bromo-1H-benzimidazole derivative.

Protocol 2: Reductive Cyclization using Iron (Fe) and Hydrochloric Acid (HCl)

This classical method utilizes inexpensive and readily available reagents.[5][6] Iron powder in the presence of an acid is a robust system for nitro group reduction.

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • A suitable aldehyde or formic acid

  • Sodium hydroxide solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 - 7.0 eq).

  • Heat the mixture to reflux.

  • Add concentrated hydrochloric acid (catalytic amount) dropwise to the refluxing mixture.

  • After the reduction of the nitro groups is complete (as monitored by TLC), add the aldehyde (1.1 eq) or formic acid (1.1 eq).

  • Continue refluxing and monitor the cyclization reaction by TLC (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Make the filtrate alkaline by adding a sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the pure 6-bromo-1H-benzimidazole derivative.

Protocol 3: Reductive Cyclization using Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite offers a milder alternative to other reducing agents and is often used for substrates with sensitive functional groups.[7]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • Water

  • A suitable aldehyde or formic acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) or formic acid (1.1 eq) in a mixture of ethanol and water.

  • Heat the solution to reflux.

  • Add a solution of sodium dithionite (4.0 - 5.0 eq) in water dropwise to the refluxing mixture.

  • Maintain the reflux and monitor the reaction by TLC. The reaction is usually complete within 1-4 hours.[7]

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Neutralize the aqueous residue with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product via column chromatography to obtain the 6-bromo-1H-benzimidazole derivative.

Visualizations

The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the reductive cyclization of this compound.

Reductive_Cyclization_Pathway Start This compound Intermediate 4-Bromo-1,2,3-triaminobenzene (in situ) Start->Intermediate Reduction (e.g., SnCl2, Fe/HCl, Na2S2O4) Product 6-Bromo-2-substituted-1H-benzimidazole Intermediate->Product Cyclization Aldehyde + Aldehyde/Formic Acid

Caption: General reaction pathway for the reductive cyclization.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve this compound in Solvent B Add Reducing Agent A->B C Add Aldehyde/ Formic Acid B->C D Neutralization C->D Reaction Monitoring (TLC) E Extraction with Organic Solvent D->E F Drying and Concentration E->F G Column Chromatography F->G H Pure Product G->H Characterization (NMR, MS, etc.)

Caption: A typical experimental workflow for the synthesis.

References

HPLC analytical method for 4-Bromo-2,6-dinitroaniline separation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of 4-Bromo-2,6-dinitroaniline. This method is applicable for quality control, impurity profiling, and research applications within the pharmaceutical and chemical industries. The protocol utilizes a reverse-phase C18 column with a simple isocratic mobile phase, ensuring ease of use and reproducibility.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic compounds, including dyes and potentially pharmaceutical agents. Due to its potential toxicity and use in regulated industries, a validated analytical method for its quantification and purity assessment is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accepted technique for the analysis of such aromatic compounds due to its high resolution, sensitivity, and specificity. This document provides a comprehensive protocol for the HPLC separation of this compound.

Experimental

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., Agilent TC-C18, Waters SunFire C18, or equivalent) with the following typical dimensions:

    • Length: 150 mm

    • Internal Diameter: 4.6 mm

    • Particle Size: 5 µm

  • Data Acquisition and Processing: Chromatography data station (e.g., Empower™, Chromeleon™, or equivalent).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid (85%) or Formic acid (for MS-compatibility), analytical grade.

  • Standard: this compound reference standard of known purity.

Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation of this compound.[1][2] The following conditions are recommended as a starting point and may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (30:70, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 225 nm
Run Time Approximately 15 minutes

Note: For mass spectrometry (MS) detection, 0.1% formic acid can be used in place of phosphoric acid in the mobile phase.[1]

Protocols

Preparation of Mobile Phase
  • Measure 700 mL of HPLC grade water into a 1 L graduated cylinder.

  • Carefully add 1.0 mL of 85% phosphoric acid to the water.

  • Add 300 mL of HPLC grade acetonitrile.

  • Mix thoroughly and degas the solution using a suitable method (e.g., sonication or vacuum filtration).

Preparation of Standard Solution
  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of acetonitrile.

  • Dilute to the mark with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare working standard solutions of desired concentrations by further diluting the stock solution with the mobile phase.

Sample Preparation

The sample preparation will depend on the matrix. For a pure substance or a drug product, the following general procedure can be followed:

  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. The following are recommended parameters and their typical acceptance criteria.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)

Data Presentation

The quantitative analysis of this compound is performed by comparing the peak area of the analyte in the sample solution to that of the standard solution. The concentration can be calculated using the following formula:

Concentration (µg/mL) = (Areasample / Areastandard) x Concentrationstandard

The results of the analysis should be summarized in a clear and concise table.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Purity (%)
StandardExpected RTAreaKnown Conc.Known Purity
Sample 1Observed RTAreaCalculated Conc.Calculated Purity
Sample 2Observed RTAreaCalculated Conc.Calculated Purity

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_results Data Processing & Reporting MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation StandardPrep->SystemSuitability SamplePrep Sample Preparation SampleInjection Sample Injection SamplePrep->SampleInjection SystemSuitability->MobilePhase Fail SystemSuitability->SampleInjection Pass DataAcquisition Data Acquisition SampleInjection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Reporting Report Generation Quantification->Reporting

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is suitable for the routine analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes the method easy to implement and robust. The provided protocol for sample and standard preparation, along with system suitability criteria, will ensure the generation of accurate and reproducible results. This method can be readily adapted for use in various research and quality control laboratory settings.

References

Application Note: Spectroscopic Characterization of 4-Bromo-2,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the spectroscopic characterization of 4-Bromo-2,6-dinitroaniline using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Due to the limited availability of direct experimental data for this specific compound, this document provides predicted spectral data based on the analysis of structurally analogous molecules. Detailed, generalized experimental protocols for acquiring high-quality NMR and FTIR spectra are presented to guide researchers in their analytical workflows. This information is crucial for the unambiguous identification and quality control of this compound in research and drug development settings.

Introduction

This compound is an aromatic compound containing a bromine atom and two nitro groups attached to an aniline backbone. The precise structural elucidation and confirmation of such molecules are paramount in chemical synthesis, pharmaceutical development, and material science. NMR and FTIR spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure and functional groups present in a sample. This note provides a comprehensive guide to the characterization of this compound, including predicted spectral data and standardized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and FTIR spectral data for this compound. These predictions are derived from the known spectral characteristics of structurally similar compounds, such as 4-bromo-2-nitroaniline, 2,6-dibromo-4-nitroaniline, and 2-bromo-4,6-dinitroaniline.[1][2][3][4][5][6]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.5 - 8.7Singlet2HH-3, H-5
~ 6.5 - 7.0Broad Singlet2H-NH₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~ 148 - 152C1 (-NH₂)
~ 140 - 145C2, C6 (-NO₂)
~ 125 - 130C3, C5
~ 110 - 115C4 (-Br)

Table 3: Predicted FTIR Spectral Data for this compound (KBr Pellet)

Wavenumber (cm⁻¹)Vibrational Mode
3400 - 3500N-H stretch (asymmetric and symmetric)
1600 - 1630N-H bend
1520 - 1560NO₂ asymmetric stretch
1330 - 1370NO₂ symmetric stretch
1580 - 1610C=C aromatic stretch
800 - 850C-H out-of-plane bend
1000 - 1100C-N stretch
600 - 700C-Br stretch

Experimental Protocols

The following are generalized protocols for acquiring NMR and FTIR spectra of this compound.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Gently vortex or sonicate the vial to ensure complete dissolution.

  • Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • If suspended particles are visible, filter the solution through a small plug of glass wool inserted into the pipette.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner and place it carefully into the magnet.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse sequence. A spectral width of 12-15 ppm and an acquisition time of 2-4 seconds are typically sufficient.

  • For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Perform phase and baseline corrections to ensure accurate peak representation.

  • Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

FTIR Spectroscopy Protocol

1. Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Transfer the finely ground powder to a pellet-forming die.

  • Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

2. Instrument Setup and Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Label the significant peaks with their corresponding wavenumbers.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

G Workflow for Spectroscopic Characterization cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_processing Data Processing & Interpretation Sample This compound Sample Prep_NMR Prepare NMR Sample (in CDCl3) Sample->Prep_NMR Prep_FTIR Prepare FTIR Sample (KBr Pellet) Sample->Prep_FTIR NMR_Acq ¹H & ¹³C NMR Data Acquisition Prep_NMR->NMR_Acq FTIR_Acq FTIR Data Acquisition Prep_FTIR->FTIR_Acq NMR_Proc NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc FTIR_Proc FTIR Data Processing (Background Subtraction) FTIR_Acq->FTIR_Proc Interpretation Spectral Interpretation & Structural Confirmation NMR_Proc->Interpretation FTIR_Proc->Interpretation

Caption: Experimental workflow for NMR and FTIR characterization.

Safety Precautions

This compound is a chemical compound that should be handled with care. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound for detailed hazard information.

Conclusion

This application note provides a framework for the spectroscopic characterization of this compound using NMR and FTIR techniques. The predicted spectral data and detailed experimental protocols serve as a valuable resource for researchers in confirming the identity and purity of this compound, thereby supporting its application in various scientific and industrial fields.

References

Application Notes & Protocols: Derivatization of Bromo-Dinitroanilines for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific experimental data for the derivatization of 4-Bromo-2,6-dinitroaniline for pharmaceutical applications. Therefore, this document utilizes its structural isomer, 2-Bromo-4,6-dinitroaniline , as a representative model. The protocols and data presented herein are based on established chemical principles and analogous compounds to provide a foundational guide for research and development.

Introduction

Substituted dinitroanilines are a class of compounds recognized for a range of biological activities. While many are known as herbicides that interact with tubulin, modifications to their structure can unlock potential therapeutic applications.[1] 2-Bromo-4,6-dinitroaniline is a key intermediate in the synthesis of some azo dyes and has been studied in toxicological assays.[2][3] Its structure, featuring a reactive primary amine and an electron-deficient aromatic ring, makes it a versatile scaffold for creating derivative libraries for pharmaceutical screening.

The presence of nitro groups and a bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.[4] Derivatization of the amine group can modulate lipophilicity, hydrogen bonding potential, and steric profile, which are critical for biological target interaction. This document outlines potential derivatization strategies for 2-Bromo-4,6-dinitroaniline and provides detailed protocols for synthesis and preliminary biological evaluation.

Derivatization Strategies

The primary amino group of 2-Bromo-4,6-dinitroaniline is the most accessible site for chemical modification. Common derivatization reactions for anilines in a pharmaceutical context include:

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a robust method to introduce a wide variety of substituents, altering the molecule's properties.

  • N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common motif in many marketed drugs.

  • N-Alkylation/Arylation: Introduction of alkyl or aryl groups, often via reductive amination or cross-coupling reactions, to explore the chemical space around the nitrogen atom.

These strategies allow for the systematic modification of the parent molecule to generate novel chemical entities with potentially enhanced biological activity and optimized drug-like properties.

Experimental Protocols

General Synthesis Protocol: N-Acylation of 2-Bromo-4,6-dinitroaniline

This protocol describes a representative synthesis of an N-acyl derivative (N-(2-Bromo-4,6-dinitrophenyl)acetamide) as an example.

Materials:

  • 2-Bromo-4,6-dinitroaniline (94% purity or higher)[2]

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-Bromo-4,6-dinitroaniline (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N-acyl derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Evaluation Protocol: MTT Cytotoxicity Assay

This protocol provides a method for assessing the in-vitro cytotoxicity of the synthesized derivatives against a human cancer cell line (e.g., HeLa).

Materials:

  • HeLa (human cervical cancer) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized derivatives dissolved in DMSO (10 mM stock)

  • Doxorubicin (positive control)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized derivatives and the positive control (Doxorubicin) in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (negative control) and vehicle control (medium with DMSO).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative results from synthesis and biological assays should be presented clearly for comparison. The following tables show representative data for a hypothetical series of derivatives.

Table 1: Synthesis and Purity of 2-Bromo-4,6-dinitroaniline Derivatives

Compound IDR-Group (Acyl)Molecular FormulaYield (%)Purity (HPLC, %)
BDNA-01 AcetylC₈H₆BrN₃O₅85>98
BDNA-02 BenzoylC₁₃H₈BrN₃O₅78>99
BDNA-03 CyclopropanecarbonylC₁₀H₈BrN₃O₅81>98
BDNA-04 4-FluorobenzoylC₁₃H₇BrFN₃O₅75>97

Table 2: In-Vitro Cytotoxicity of BDNA Derivatives against HeLa Cells

Compound IDIC₅₀ (µM) ± SD
2-Bromo-4,6-dinitroaniline >100
BDNA-01 75.2 ± 5.1
BDNA-02 32.8 ± 3.5
BDNA-03 58.4 ± 4.9
BDNA-04 21.5 ± 2.8
Doxorubicin (Control) 0.8 ± 0.1

Visualizations: Workflows and Pathways

Diagrams help visualize complex processes and relationships, aiding in the understanding of the experimental design and potential mechanisms of action.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Screening Start 2-Bromo-4,6-dinitroaniline Reaction N-Acylation Reaction (Acyl Chloride, Pyridine) Start->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Purify Column Chromatography Workup->Purify Product Pure Derivative Purify->Product Characterize Structural Analysis (NMR, MS) Product->Characterize BioAssay MTT Cytotoxicity Assay Product->BioAssay Data Data Analysis (IC50 Determination) BioAssay->Data

Caption: General experimental workflow for synthesis and evaluation.

G BDNA_deriv BDNA Derivative (e.g., BDNA-04) Cell Cancer Cell BDNA_deriv->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS induces Mito Mitochondrial Stress Cell->Mito induces Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: 4-Bromo-2,6-dinitroaniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of 4-bromo-2,6-dinitroaniline as a precursor in the synthesis of agrochemical compounds. While direct synthesis of commercial agrochemicals starting from this compound is not extensively documented in publicly available literature, its chemical structure suggests its utility in creating analogs of existing dinitroaniline herbicides. This document outlines the general synthetic principles, a representative experimental protocol, and the potential applications based on the known reactivity of structurally related compounds.

Dinitroanilines are a well-established class of pre-emergence herbicides used to control a variety of grasses and broadleaf weeds.[1][2][3] Their mode of action involves the inhibition of microtubule formation in plant cells, which disrupts cell division and ultimately leads to the death of susceptible weeds.[4][5] The synthesis of many dinitroaniline herbicides, such as trifluralin and pendimethalin, often involves the nucleophilic aromatic substitution (SNAr) of a halogen on a dinitro-substituted benzene ring with an appropriate amine.[6][7]

Given the presence of a labile bromine atom activated by two electron-withdrawing nitro groups, this compound is a viable candidate for nucleophilic aromatic substitution reactions. This reactivity can be exploited to introduce various side chains, potentially leading to the discovery of new herbicidal compounds.

Potential Applications in Agrochemical Synthesis

The primary application of this compound in the agrochemical field would likely be in the synthesis of novel dinitroaniline herbicides. By reacting this compound with different primary or secondary amines, a library of N-substituted-2,6-dinitroaniline derivatives can be generated. These new compounds can then be screened for their herbicidal, fungicidal, or insecticidal activities. The bromo-substituent at the 4-position can also serve as a handle for further chemical modifications, allowing for the synthesis of more complex molecules.

Representative Synthesis of a Dinitroaniline Herbicide Analog

The following protocol describes a hypothetical synthesis of an N-alkylated-2,6-dinitroaniline, a common structural motif in dinitroaniline herbicides, using this compound as the starting material. This protocol is based on established methodologies for nucleophilic aromatic substitution reactions on activated aryl halides.[8][9][10]

Reaction Scheme:

Synthesis_of_Dinitroaniline_Analog This compound This compound Intermediate Intermediate This compound->Intermediate + R-NH2 (Nucleophilic Aromatic Substitution) N-Substituted-4-bromo-2,6-dinitroaniline N-Substituted-4-bromo-2,6-dinitroaniline Intermediate->N-Substituted-4-bromo-2,6-dinitroaniline [Product]

Caption: General reaction scheme for the synthesis of a dinitroaniline analog.

Experimental Protocol: Synthesis of N-propyl-4-bromo-2,6-dinitroaniline

Materials:

  • This compound

  • n-Propylamine

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • Addition of Reagents: Add triethylamine (1.2 equivalents) to the solution. Subsequently, add n-propylamine (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure N-propyl-4-bromo-2,6-dinitroaniline.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis described above. Actual yields and purity would need to be determined experimentally.

ParameterValue
Starting MaterialThis compound
ProductN-propyl-4-bromo-2,6-dinitroaniline
Theoretical Yield (g)(Calculated based on starting material)
Actual Yield (g)(Experimentally determined)
Percent Yield (%)(Calculated)
Melting Point (°C)(Experimentally determined)
Purity (by HPLC or NMR) (%)>95% (Target)

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve this compound in anhydrous solvent Add_Base Add Triethylamine Start->Add_Base Add_Amine Add n-Propylamine Add_Base->Add_Amine Reflux Reflux and Monitor by TLC Add_Amine->Reflux Solvent_Removal Remove Solvent Reflux->Solvent_Removal Dissolve Dissolve in Ethyl Acetate Solvent_Removal->Dissolve Wash_HCl Wash with 1M HCl Dissolve->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over MgSO4 Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography

Caption: Step-by-step workflow for the synthesis of N-propyl-4-bromo-2,6-dinitroaniline.

Logical Relationship of Dinitroaniline Herbicides

The following diagram illustrates the relationship between the general class of dinitroaniline herbicides, their mode of action, and the potential place of this compound as a synthetic precursor.

Dinitroaniline_Herbicides_Relationship Dinitroaniline_Herbicides Dinitroaniline_Herbicides Mode_of_Action Inhibition of Microtubule Formation Dinitroaniline_Herbicides->Mode_of_Action Synthetic_Precursors Synthetic_Precursors Synthetic_Precursors->Dinitroaniline_Herbicides This compound This compound This compound->Synthetic_Precursors Nucleophilic_Aromatic_Substitution S N Ar Reaction This compound->Nucleophilic_Aromatic_Substitution Novel_Herbicides Novel_Herbicides Nucleophilic_Aromatic_Substitution->Novel_Herbicides

Caption: Relationship between dinitroaniline herbicides and this compound.

References

Application Notes and Protocols for the Bromination of 2,4-Dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of 2,4-dinitroaniline is a crucial electrophilic aromatic substitution reaction that yields 6-bromo-2,4-dinitroaniline. This product serves as a significant intermediate in the synthesis of various organic compounds, particularly disperse dyes.[1] The presence of two electron-withdrawing nitro groups on the aniline ring deactivates it towards electrophilic substitution, making the reaction conditions for bromination a key aspect of a successful synthesis. This document provides detailed experimental procedures for this reaction, summarizing key data and outlining the procedural workflow.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for two different experimental approaches to the bromination of 2,4-dinitroaniline.

ParameterMethod 1: Direct BrominationMethod 2: Two-Stage Oxybromination
Starting Material 2,4-Dinitroaniline2,4-Dinitroaniline
Reagents Bromine, Hydrochloric Acid, Sodium HypochloriteHydrochloric Acid (10-35 wt%), Bromine, Chlorine, Hydrogen Peroxide (15-30 wt%)
Solvent WaterHydrochloric Acid
Reaction Temperature 50-55°C35-65°C
Reaction Time ~9 hoursVariable (multi-step)
Product 6-Bromo-2,4-dinitroaniline6-Bromo-2,4-dinitroaniline
Appearance Yellow needle-like crystalsYellow needle-like crystals
Melting Point 151-154°C152-154°C
Purity (HPLC) Not specified98.8 - 99.0%
Yield Not specified98.3 - 98.5%

Data compiled from various sources.[2]

Experimental Protocols

Method 1: Direct Bromination with Bromine and Sodium Hypochlorite

This protocol details a direct bromination method utilizing bromine, followed by oxidation of the bromide byproduct with sodium hypochlorite to regenerate bromine in situ.

Materials:

  • 2,4-Dinitroaniline

  • Water

  • Hydrochloric acid

  • Bromine

  • Chlorinated benzene (as a solvent/catalyst)

  • Sodium hypochlorite solution (e.g., bleach)

Procedure:

  • To a glass-lined reaction vessel, add 1800 L of water, 300 kg of 2,4-dinitroaniline, 100 kg of hydrochloric acid, and 3 kg of chlorinated benzene.

  • Stir the mixture for 1 hour at room temperature to ensure a homogenous suspension.

  • Carefully add 180 kg of bromine to the reaction mixture at room temperature.

  • Heat the reaction mixture to 50-55°C and maintain this temperature for 6 hours with continuous stirring.

  • After the initial 6-hour reaction period, slowly add sodium hypochlorite solution (equivalent to 33.5 kg of 100% available chlorine).

  • Maintain the reaction mixture at 50-55°C for an additional 3 hours.

  • Cool the mixture to 25°C to allow for the precipitation of the product.

  • Filter the resulting solid and wash it with water until the pH of the filtrate is between 5 and 7.[2]

  • Dry the solid to obtain 6-bromo-2,4-dinitroaniline.[2]

Method 2: Two-Stage Oxybromination

This method employs a two-stage oxidation process to maximize the utilization of bromine, leading to high yields and purity.

Materials:

  • 2,4-Dinitroaniline

  • Hydrochloric acid (10-35 wt%)

  • Bromine

  • Chlorine gas

  • Hydrogen peroxide solution (15-30 wt%)

Procedure:

  • In a suitable reaction vessel, add 2,4-dinitroaniline to hydrochloric acid (10-35 wt%) and stir to create a uniform mixture. The molar ratio of 2,4-dinitroaniline to the volume of hydrochloric acid is approximately 0.5 mol to 350-750 mL.[2]

  • Heat the mixture to a temperature between 35°C and 65°C.[2]

  • Over a period of 1 to 5 hours, add bromine dropwise. The molar ratio of bromine to 2,4-dinitroaniline should be between 0.5:1 and 0.65:1.[2]

  • Continue stirring the reaction mixture for 10 to 60 minutes after the bromine addition is complete.[2]

  • In the first oxidation stage, introduce chlorine gas into the reaction system at 35-65°C. After the addition is complete, continue the reaction with insulation for 10 to 50 minutes.[2]

  • For the second oxidation stage, add hydrogen peroxide (15-30 wt%) dropwise to the reaction mixture at 35-65°C. Following the addition, maintain the reaction with insulation for another 10 to 60 minutes.[2]

  • After the reaction is complete, cool the mixture to 25°C.[2]

  • Filter the precipitated product.

  • Wash the solid with water until the pH of the washings is between 5 and 7.[2]

  • Dry the product to yield 6-bromo-2,4-dinitroaniline.[2]

Visualizations

Experimental Workflow for Direct Bromination

experimental_workflow start Start reactants Mix 2,4-Dinitroaniline, Water, HCl, and Chlorinated Benzene start->reactants stir1 Stir for 1 hour at Room Temperature reactants->stir1 add_bromine Add Bromine stir1->add_bromine react1 React at 50-55°C for 6 hours add_bromine->react1 add_hypochlorite Add Sodium Hypochlorite react1->add_hypochlorite react2 React at 50-55°C for 3 hours add_hypochlorite->react2 cool Cool to 25°C react2->cool filter_wash Filter and Wash with Water cool->filter_wash dry Dry the Product filter_wash->dry end_product 6-Bromo-2,4-dinitroaniline dry->end_product

Caption: Workflow for the direct bromination of 2,4-dinitroaniline.

Chemical Reaction Diagram

chemical_reaction cluster_reactants Reactants cluster_products Products 2,4-Dinitroaniline 6-Bromo-2,4-dinitroaniline 2,4-Dinitroaniline->6-Bromo-2,4-dinitroaniline HCl Bromine Br₂ Bromine->6-Bromo-2,4-dinitroaniline HBr HBr

Caption: Bromination of 2,4-dinitroaniline to form 6-bromo-2,4-dinitroaniline.

References

Application Note: Mass Spectrometry Analysis of 4-Bromo-2,6-dinitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Bromo-2,6-dinitroaniline and its derivatives are a class of nitroaromatic compounds. Due to their chemical structure, they are of interest in various fields, including agrochemicals and pharmaceutical development. Accurate and sensitive detection and quantification of these compounds are crucial for research, quality control, and safety assessment. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), provides a powerful analytical tool for the characterization and quantification of these derivatives.[1] This application note outlines a detailed protocol for the analysis of this compound derivatives using both GC-MS and LC-MS/MS methodologies.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results by enhancing sensitivity and reducing background noise.[2] The following protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., biological tissues, environmental samples, reaction mixtures).

a. Reagents and Materials:

  • Solvents: HPLC-grade or equivalent Methanol, Acetonitrile (ACN), Dichloromethane (DCM), Hexane.[3]

  • Reagent Water (ASTM Type I)

  • Formic Acid (LC-MS grade)

  • Anhydrous Sodium Sulfate

  • Solid Phase Extraction (SPE) Cartridges (if cleanup is required)

  • Syringe filters (0.22 µm PTFE or other compatible material)[4]

  • 2 mL Mass Spectrometry Vials with septa caps[3]

b. Protocol for Liquid Samples (e.g., reaction mixtures):

  • Solubilization & Dilution: Dissolve a known quantity of the solid sample in a suitable organic solvent (e.g., DCM, ACN, MeOH) to create a stock solution of approximately 1 mg/mL.[3]

  • Working Solution: Perform a serial dilution from the stock solution using the initial mobile phase solvent (for LC-MS) or hexane (for GC-MS) to achieve a final concentration in the range of 1-10 µg/mL.[3] Overly concentrated samples can lead to poor mass resolution and instrument contamination.[3]

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter before transferring it to a 2 mL MS vial.[4]

c. Protocol for Complex Matrices (e.g., environmental or biological samples):

  • Extraction: Extract the compounds from the sample matrix using a suitable solvent like methylene chloride or acetone.[2] Techniques like sonication or Soxhlet extraction can improve efficiency.[2]

  • Drying and Concentration: For organic extracts, pass the solution through a column containing anhydrous sodium sulfate to remove residual water.[5] Concentrate the extract using a Kuderna-Danish (K-D) concentrator or a gentle stream of nitrogen.[5]

  • Cleanup (Optional): If significant matrix interference is present, a solid-phase extraction (SPE) cleanup step may be necessary.[2]

  • Reconstitution: Reconstitute the dried extract in the appropriate solvent for MS analysis as described in step 1b.

GC-MS Analysis Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable dinitroaniline derivatives.[2]

a. Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: DB-5MS or RTx-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • Injector: Splitless mode, Temperature: 270-280°C.[6]

  • Oven Program:

    • Initial temperature: 85°C, hold for 1 min.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 30°C/min to 300°C, hold for 5 min.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line: 280°C.[6]

  • Ion Source Temp: 230°C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV and/or Chemical Ionization (CI) with methane as the reagent gas.[1][6]

  • Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

b. Expected Fragmentation (EI Mode): In EI mode, nitroaromatic compounds typically show a detectable molecular ion (M+).[6] Common fragmentation patterns involve the loss of nitro groups (-NO2, mass 46) or related fragments.[6] For aromatic halides, isotopic patterns for bromine (79Br/81Br in an approximate 1:1 ratio) will be evident in the molecular ion and bromine-containing fragments.[7]

LC-MS/MS Analysis Protocol

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is ideal for non-volatile or thermally labile derivatives.[2]

a. Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • MS System: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.[8]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[8]

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.[8]

  • Injection Volume: 5-10 µL.[8]

  • Ionization Mode: Electrospray Ionization in positive mode (ESI+).[8]

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.0 kV.[8]

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.[8]

    • Nebulizer Gas: Nitrogen.[8]

    • Collision Gas: Argon.[8]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor ions ([M+H]+) and their corresponding product ions are determined by initial infusion experiments.

b. Expected Fragmentation (ESI+ with CID): In positive ESI mode, the protonated molecular ion [M+H]+ is selected as the precursor.[8] Collision-Induced Dissociation (CID) will generate characteristic product ions. For a related compound, p-nitroaniline, product ions at m/z 105.2 and 77.3 were observed.[8] Similar fragmentation pathways involving the aromatic ring and functional groups can be expected for this compound derivatives.

Data Presentation

Quantitative data from LC-MS/MS analysis in MRM mode can be summarized for comparison. The table below shows hypothetical but representative data for a series of this compound derivatives.

Derivative NameSimplified StructurePrecursor Ion [M+H]⁺ (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Retention Time (min)
This compound C₆H₄BrN₃O₄261.9/263.9215.9/217.9169.9/171.95.8
N-methyl-4-bromo-2,6-dinitroaniline C₇H₆BrN₃O₄275.9/277.9229.9/231.9183.9/185.96.2
N,N-dimethyl-4-bromo-2,6-dinitroaniline C₈H₈BrN₃O₄289.9/291.9243.9/245.9197.9/199.96.5
N-ethyl-4-bromo-2,6-dinitroaniline C₈H₈BrN₃O₄289.9/291.9243.9/245.9183.9/185.96.7

Note: m/z values reflect the isotopic peaks of Bromine (⁷⁹Br/⁸¹Br).

Visualization

Experimental Workflow Diagram

The logical flow from sample acquisition to final data analysis is a critical component of a robust analytical protocol.

MassSpec_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. MS Analysis cluster_data 3. Data Processing Sample Sample Acquisition (e.g., Biological Matrix, Reaction Mixture) Extraction Extraction / Dissolution Sample->Extraction Solvent Extraction Cleanup Cleanup (SPE / Filtration) Extraction->Cleanup Remove Interferences Concentration Concentration & Reconstitution Cleanup->Concentration Final Sample GC_MS GC-MS Analysis (Volatile Derivatives) Concentration->GC_MS LC_MS LC-MS/MS Analysis (Non-Volatile Derivatives) Concentration->LC_MS Processing Data Processing (Peak Integration, Calibration) GC_MS->Processing LC_MS->Processing Interpretation Interpretation & Reporting (Quantification, Structural ID) Processing->Interpretation

Caption: Workflow for MS analysis of dinitroaniline derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Bromo-2,6-dinitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4-Bromo-2,6-dinitroaniline by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: Based on solubility data for closely related isomers like 2-Bromo-4,6-dinitroaniline, the recommended solvents are ethanol, acetic acid, or acetone.[1] Ethanol is often a good starting point. The ideal solvent should dissolve the crude product completely when hot but sparingly when cold.

Q2: What are the common impurities found in crude this compound?

A2: Impurities can include unreacted starting materials, by-products from the synthesis such as other isomers, and residual acids. In dinitroaniline synthesis, the formation of nitrosamine impurities can also occur under certain conditions.

Q3: How can I improve the recovery yield of the purified crystals?

A3: To maximize yield, use the minimum amount of hot solvent necessary to dissolve the crude solid. Ensure the solution cools slowly to allow for complete crystallization. When washing the crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

Q4: The recrystallized product is still colored. How can this be addressed?

A4: If the hot, filtered solution is colored, it may indicate the presence of colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Allow the charcoal to adsorb the impurities for a few minutes, then perform a hot filtration to remove the charcoal before cooling.

Q5: What is the expected melting point of pure this compound?

A5: The literature primarily reports the melting point for the isomer 2-Bromo-4,6-dinitroaniline (CAS 1817-73-8), which is in the range of 151-154°C.[2] A sharp melting point within this range after recrystallization is a good indicator of purity.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Reheat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. High concentration of impurities.1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool more slowly. Insulating the flask can help. 3. Add slightly more hot solvent to keep the impurities dissolved and then cool slowly. A pre-purification step might be necessary if impurities are substantial.
Low recovery of purified crystals. 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with warm or an excessive amount of solvent.1. Use the minimum amount of hot solvent required for dissolution. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. 3. Always wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals form too quickly and are very small. The solution cooled too rapidly.Slow down the cooling process. Allow the flask to cool to room temperature on a benchtop before placing it in an ice bath.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the general procedure for the purification of crude this compound using a suitable solvent like ethanol.

1. Solvent Selection:

  • Place a small amount of the crude solid in a test tube.

  • Add a few drops of the chosen solvent (e.g., ethanol). If the solid dissolves at room temperature, the solvent is not suitable.

  • Gently heat the mixture. A suitable solvent will dissolve the solid when hot.

  • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate.

  • Continue adding the hot solvent until the solid just dissolves.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is advisable to pre-heat the funnel and filter paper to prevent premature crystallization.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

7. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

8. Purity Assessment:

  • Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

Process Workflows

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if necessary) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: General workflow for the recrystallization of this compound.

Caption: Troubleshooting logic for common recrystallization issues.

References

Optimizing reaction conditions for 4-Bromo-2,6-dinitroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Proposed Synthetic Pathway

The synthesis of 4-Bromo-2,6-dinitroaniline can be approached via two primary routes:

  • Route A: Dinitration of a protected 4-bromoaniline.

  • Route B: Bromination of 2,6-dinitroaniline.

This guide will focus on troubleshooting for Route A, which generally offers better control over regioselectivity.

Synthesis_Workflow A 4-Bromoaniline B Protection (e.g., Acetylation) A->B C 4-Bromoacetanilide B->C D Dinitration (HNO3/H2SO4) C->D E 4-Bromo-2,6-dinitroacetanilide D->E F Deprotection (Acid Hydrolysis) E->F G This compound F->G H Purification G->H I Final Product H->I

Caption: Proposed synthesis workflow for this compound via Route A.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of protecting the amino group of 4-bromoaniline before nitration?

A1: The amino group is protected (e.g., by converting it to an acetamide) for two main reasons. Firstly, the amino group is highly susceptible to oxidation by the strong oxidizing agents used in nitration (e.g., nitric acid), which can lead to the formation of undesired byproducts and decomposition of the starting material. Secondly, the protecting group modulates the directing effect of the substituent, allowing for more controlled nitration at the desired ortho positions.

Q2: What are the typical conditions for the dinitration step?

A2: Dinitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is highly exothermic and requires careful temperature control, often being performed at low temperatures (e.g., 0-10 °C) to minimize side reactions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of each step. By comparing the spots of the reaction mixture with the starting material and (if available) a standard of the expected product, you can determine when the reaction is complete.

Q4: What are the common methods for purifying the final product?

A4: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.[1] Column chromatography on silica gel can also be employed for further purification if necessary.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete protection of the amino group.- Insufficiently strong nitrating conditions.- Incomplete hydrolysis (deprotection).- Loss of product during workup or purification.- Ensure the protection step goes to completion using TLC analysis.- Increase the concentration of nitric acid or the reaction temperature cautiously.- Extend the hydrolysis time or use a higher concentration of acid.[3]- Optimize extraction and recrystallization procedures to minimize loss.
Formation of Multiple Products (Isomers) - Inadequate protection leading to undesired regioselectivity.- Nitration occurring at the para position to the amino group if the para position is not blocked.- Confirm the structure of the starting material (4-bromoaniline).- Ensure complete conversion to the acetanilide to direct nitration to the ortho positions.
Product Decomposition (Dark-colored reaction mixture) - Reaction temperature during nitration was too high.- Presence of impurities that catalyze side reactions.- Maintain strict temperature control, especially during the addition of the nitrating mixture.[1]- Use purified starting materials and reagents.
Incomplete Deprotection - Insufficient reaction time or acid concentration for hydrolysis.- Increase the reflux time or the concentration of the acid used for hydrolysis.[3]- Monitor the reaction by TLC until the protected intermediate is fully consumed.

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Caption: A logical workflow for troubleshooting low yield in the synthesis.

Experimental Protocols (Proposed)

Note: These are proposed protocols based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.

Step 1: Acetylation of 4-Bromoaniline
  • Dissolve 4-bromoaniline in glacial acetic acid.

  • Add acetic anhydride to the solution and stir.

  • Heat the mixture gently (e.g., to 65°C) for a short period, then allow it to cool.[3]

  • Pour the reaction mixture into ice water to precipitate the 4-bromoacetanilide.[3]

  • Filter, wash the solid with water, and dry.

Step 2: Dinitration of 4-Bromoacetanilide
  • Carefully add the dried 4-bromoacetanilide to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid, maintaining a low temperature (0-10°C).

  • Stir the mixture at low temperature until TLC indicates the completion of the reaction.

  • Pour the reaction mixture onto crushed ice to precipitate the 4-bromo-2,6-dinitroacetanilide.

  • Filter, wash the solid thoroughly with cold water to remove residual acid, and dry.

Step 3: Hydrolysis of 4-Bromo-2,6-dinitroacetanilide
  • Reflux the 4-bromo-2,6-dinitroacetanilide in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.[1][3]

  • Continue refluxing for several hours until TLC shows the disappearance of the starting material.[3]

  • Cool the reaction mixture and neutralize it to precipitate the crude this compound.

  • Filter the product, wash with water, and dry.

Step 4: Purification
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or acetic acid).[1]

  • Allow the solution to cool slowly to form crystals.

  • Filter the purified crystals and dry them. The purity can be checked by measuring the melting point and using analytical techniques like NMR or mass spectrometry.

References

Technical Support Center: Synthesis of 4-Bromo-2,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 4-Bromo-2,6-dinitroaniline. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete nitration or bromination. - Suboptimal reaction temperature. - Insufficient reaction time. - Loss of product during work-up and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Carefully control the reaction temperature as specified in the protocol. - Ensure the reaction is allowed to proceed for the recommended duration. - Optimize extraction and recrystallization procedures to minimize loss.
Presence of Multiple Spots on TLC - Formation of isomeric byproducts (e.g., 2-Bromo-4,6-dinitroaniline). - Incomplete dinitration, leading to mono-nitro intermediates. - Over-bromination or poly-brominated byproducts. - Starting material carryover.- Utilize column chromatography for purification to separate isomers and other impurities. - Adjust the stoichiometry of the nitrating or brominating agent to favor the desired product. - Control the addition rate and temperature of the brominating agent to prevent side reactions.[1]
Product is Dark or Discolored - Presence of impurities or colored byproducts. - Oxidation of the aniline group.- Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to remove colored impurities. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Isolating the Product - Product may be soluble in the reaction mixture or wash solutions. - Formation of an oil instead of a solid precipitate.- Adjust the pH of the reaction mixture to precipitate the aniline derivative. - If an oil forms, try triturating with a non-polar solvent to induce crystallization. - Back-extract the aqueous layers with a suitable organic solvent to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts depend on the synthetic route. If starting from 4-bromoaniline, incomplete dinitration can lead to 4-bromo-2-nitroaniline and 4-bromo-6-nitroaniline. If starting from 2,6-dinitroaniline, incomplete bromination is a possibility. Due to the directing effects of the substituents, isomeric dinitro-bromoanilines are also potential byproducts, with 2-Bromo-4,6-dinitroaniline being a notable example.[2] The high reactivity of aniline derivatives can lead to non-selective reactions and the formation of various byproducts depending on the reaction conditions.[3]

Q2: How can I minimize the formation of isomeric byproducts?

A2: To minimize isomeric byproducts, careful control of reaction conditions is crucial. This includes maintaining the optimal temperature, controlling the rate of addition of reagents (especially the nitrating and brominating agents), and using the correct stoichiometry. Protecting the amine group with an acetyl group before electrophilic substitution can also improve selectivity.[4][5]

Q3: What is the best method for purifying crude this compound?

A3: Recrystallization is a common and effective method for purifying the final product. A mixed solvent system, such as ethanol and water, can be effective. For separating isomeric impurities that are difficult to remove by recrystallization alone, column chromatography using silica gel is recommended.[6]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using several analytical techniques. Melting point determination is a quick and easy way to assess purity. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for structural confirmation. High-Performance Liquid Chromatography (HPLC) can be used to determine the purity with high accuracy.

Experimental Protocols

A plausible synthetic route involves the dinitration of 4-bromoaniline.

Synthesis of this compound from 4-Bromoaniline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromoaniline (1 equivalent) in concentrated sulfuric acid at 0°C (ice bath).

  • Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the flask while maintaining the temperature below 10°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Byproduct Formation Pathway

Byproduct_Formation Start 4-Bromoaniline Intermediate1 4-Bromo-2-nitroaniline Start->Intermediate1 Nitration Intermediate2 4-Bromo-6-nitroaniline Start->Intermediate2 Nitration Byproduct1 2-Bromo-4,6-dinitroaniline (Isomeric Impurity) Start->Byproduct1 Side Reaction (Isomerization/Rearrangement) Product This compound Intermediate1->Product Further Nitration Intermediate2->Product Further Nitration

Caption: Logical workflow illustrating potential byproduct formation during the synthesis of this compound from 4-bromoaniline.

References

Technical Support Center: Purification of 4-Bromo-2,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,6-dinitroaniline. The following information is designed to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can arise from the synthetic route, which typically involves the nitration of a brominated aniline or the bromination of a dinitroaniline. Potential impurities include:

  • Starting Materials: Unreacted 4-bromoaniline or 2,6-dinitroaniline.

  • Isomeric Byproducts: Regioisomers such as 2-Bromo-4,6-dinitroaniline may form depending on the synthetic strategy.

  • Incompletely Nitrated Intermediates: Compounds like 4-bromo-2-nitroaniline could be present if the nitration is incomplete.

  • Over-brominated or Over-nitrated Species: Although less common, byproducts with additional bromine or nitro groups might be present.

  • Residual Acids and Reagents: Traces of sulfuric acid, nitric acid, or brominating agents from the reaction workup.

Q2: What is the appearance and solubility of pure this compound?

A2: Pure this compound is typically a yellow to orange crystalline solid or powder. It has low solubility in water but is more soluble in organic solvents, particularly at elevated temperatures. It is soluble in hot acetic acid, hot ethanol, and hot acetone.

Q3: Which purification techniques are most effective for this compound?

A3: The two most common and effective purification techniques are recrystallization and column chromatography.

  • Recrystallization is suitable for removing small amounts of impurities and is effective when the impurity profile is simple.

  • Column chromatography is more powerful for separating mixtures with multiple components or when impurities have similar solubility to the desired product.

Q4: How can I monitor the purity of my fractions during purification?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of your purification. A suitable solvent system will show a clear separation between this compound and its impurities. The purified compound should appear as a single spot on the TLC plate. High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative assessment of purity.

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Cause: The melting point of the compound may be lower than the boiling point of the solvent, or the solution is supersaturated with impurities. This can also happen if the solution cools too quickly.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

    • Allow the solution to cool more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.

    • Try a different solvent or a solvent mixture with a lower boiling point.

Issue 2: No crystals form upon cooling.

  • Cause: Too much solvent was used, and the solution is not saturated.

  • Solution:

    • Evaporate some of the solvent by gently heating the solution to increase the concentration of the compound.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

    • Add a seed crystal of pure this compound if available.

Issue 3: The recovered crystals are still colored or appear impure.

  • Cause: Colored impurities may be co-crystallizing with the product. Insoluble impurities may not have been fully removed.

  • Solution:

    • Before cooling, while the compound is dissolved in the hot solvent, add a small amount of activated charcoal to adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool.

    • Ensure all insoluble impurities are removed by hot filtration before the crystallization step.

    • A second recrystallization may be necessary to achieve the desired purity.

Column Chromatography

Issue 1: The compound does not move from the baseline of the TLC plate.

  • Cause: The eluent (solvent system) is not polar enough to move the highly polar this compound up the stationary phase (e.g., silica gel).

  • Solution: Increase the polarity of the eluent. For a common hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. You could also consider switching to a more polar solvent system, such as dichloromethane/methanol.

Issue 2: All spots (product and impurities) run to the top of the TLC plate.

  • Cause: The eluent is too polar.

  • Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.

Issue 3: The separation between the product and an impurity is poor.

  • Cause: The chosen solvent system does not provide adequate resolution.

  • Solution:

    • Try a different solvent system. Sometimes a mixture of three solvents can provide better separation.

    • Consider using a different stationary phase if available (e.g., alumina).

    • Ensure the column is packed properly to avoid channeling.

    • Run the column more slowly to allow for better equilibration between the mobile and stationary phases.

Issue 4: The collected fractions are very dilute.

  • Cause: The compound may be eluting over a large volume of solvent.

  • Solution:

    • Load the crude product onto the column in a more concentrated band. This can be achieved by dissolving the sample in a minimal amount of a strong solvent and adsorbing it onto a small amount of silica gel before loading it onto the column (dry loading).

    • Optimize the eluent system to provide a sharper elution profile.

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Ethanol (or Acetic Acid)

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol (or acetic acid) and heat the mixture to boiling with stirring.

  • Continue adding the hot solvent in small portions until the solid just dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven or air dry.

Parameter Expected Outcome
Appearance Yellow to orange crystals
Purity (by TLC/HPLC) >98%
Recovery 60-85% (typical)
Column Chromatography of this compound

Objective: To purify crude this compound by separating it from multiple impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl Acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The ideal solvent system will give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the silica gel. Alternatively, for better separation, perform a dry loading by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Parameter Typical Value
Stationary Phase Silica Gel
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 3:1)
Product Rf (approx.) 0.35
Purity (by TLC/HPLC) >99%
Recovery 50-80% (typical)

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (remove insoluble impurities) dissolve->hot_filter cool Slow Cooling hot_filter->cool crystallize Crystal Formation cool->crystallize isolate Isolate Crystals (vacuum filtration) crystallize->isolate dry Dry Crystals isolate->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Crude Sample prep_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for column chromatography purification.

Improving peak resolution in HPLC analysis of dinitroaniline isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution during the HPLC analysis of dinitroaniline isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate dinitroaniline isomers?

Dinitroaniline isomers, such as 2,4-dinitroaniline and 2,6-dinitroaniline, are structural isomers with very similar physicochemical properties, including polarity and molecular weight. This similarity leads to comparable interactions with both the stationary and mobile phases in traditional reversed-phase HPLC, making their separation and achievement of baseline resolution a significant challenge.

Q2: What is the recommended starting point for a column and mobile phase?

A C18 column is a common and effective starting point for the separation of dinitroaniline isomers.[1][2][3] A typical mobile phase consists of a mixture of acetonitrile and water.[1][2][3] An isocratic elution with acetonitrile/water (30/70, v/v) has been shown to successfully separate five different nitroaniline and dinitroaniline isomers.[1][2][3]

Q3: Can temperature adjustments improve the resolution of dinitroaniline isomers?

Yes, temperature is a critical parameter for optimizing selectivity and resolution.[4] Increasing the column temperature generally reduces the viscosity of the mobile phase, which can lead to sharper peaks and potentially altered selectivity.[5] For instance, in one study, a column temperature of 30°C was found to be effective for the separation of five nitroaniline and dinitroaniline isomers.[1][2][3] It is advisable to experiment with a temperature range (e.g., 25-40°C) to determine the optimal condition for your specific separation.

Q4: Are there alternative columns to C18 that can enhance separation?

When a standard C18 column does not provide adequate resolution, consider columns with stationary phases that offer different separation mechanisms. Dinitroaniline isomers are aromatic and contain nitro groups, making them suitable for separation on columns that facilitate π-π interactions.[6][7]

  • Pyrenylethyl (PYE) and Nitrophenylethyl (NPE) Columns: These columns are specifically designed for separating isomers by leveraging π-π interactions between the analyte and the stationary phase.[6]

  • Biphenyl Columns: These also offer enhanced π-π and dipole-dipole interactions compared to standard phenyl columns, which can improve selectivity for aromatic isomers.[8][9]

  • Diol Columns: While less common for this specific application, diol columns have shown excellent performance in separating the structurally similar dinitrotoluene isomers, suggesting they could be a viable option for dinitroanilines.[10]

Troubleshooting Guide

Problem: Poor or no resolution between 2,4-dinitroaniline and 2,6-dinitroaniline peaks.

This is a common issue due to the isomers' similar structures. Follow this systematic approach to improve separation.

G A Start: Poor Resolution B Optimize Mobile Phase A->B E Adjust Column Temperature A->E G Change Stationary Phase A->G If Mobile Phase/Temp adjustments are insufficient I Optimize Flow Rate A->I C Decrease % Acetonitrile (e.g., from 30% to 25%) B->C Isocratic Elution D Change Organic Modifier (e.g., Acetonitrile to Methanol) B->D If C fails K End: Resolution Improved C->K D->K F Increase or Decrease Temp (e.g., Test 25°C, 30°C, 35°C) E->F F->K H Switch to a PYE, NPE, or Biphenyl Column G->H H->K J Decrease Flow Rate (e.g., from 1.0 to 0.8 mL/min) I->J J->K

Caption: Troubleshooting workflow for poor peak resolution.

Problem: My peaks are broad and tailing.

Broad or tailing peaks can be caused by several factors unrelated to the fundamental separation chemistry.

  • Check for column voids: A void at the head of the column can cause peak distortion. Try reversing and flushing the column (if permitted by the manufacturer).

  • Sample solvent effects: Injecting your sample in a solvent that is much stronger than the mobile phase can lead to peak broadening.[11] Whenever possible, dissolve your sample in the initial mobile phase.

  • System dead volume: Ensure all connections, particularly between the injector, column, and detector, are made with the correct fittings and minimal tubing length to reduce dead volume.

Experimental Protocols

Protocol 1: Standard Reversed-Phase Separation of Dinitroaniline Isomers

This method has been successfully applied to the simultaneous determination of 2-nitroaniline, 3-nitroaniline, 4-nitroaniline, 2,4-dinitroaniline, and 2,6-dinitroaniline.[1][2][3]

Methodology:

  • Sample Preparation: Dissolve the dinitroaniline isomer standards in a suitable solvent, such as methanol or acetonitrile, to a known concentration. If analyzing a complex matrix like wastewater, solid-phase extraction (SPE) may be necessary.[1][2][3]

  • HPLC System and Conditions:

    • Column: Agilent TC-C18 (or equivalent C18 column)[1][2]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (30:70, v/v)[1][2]

    • Flow Rate: 1.0 mL/min[1][2]

    • Column Temperature: 30°C[1][2]

    • Detection: UV at 225 nm[1][2]

    • Injection Volume: 10-20 µL

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis prep_start Dinitroaniline Sample dissolve Dissolve in Methanol/Acetonitrile prep_start->dissolve prep_end Prepared Sample dissolve->prep_end inject Inject Sample prep_end->inject column C18 Column ACN/H2O (30:70) 30°C, 1.0 mL/min inject->column detect UV Detector (225 nm) column->detect chromatogram Chromatogram detect->chromatogram

Caption: Experimental workflow for dinitroaniline isomer analysis.

Data Presentation

Table 1: HPLC Method Parameters for Dinitroaniline Isomer Separation
ParameterConditionReference
Column Agilent TC-C18[1][2]
Mobile Phase Acetonitrile / Water (30/70, v/v)[1][2]
Elution Mode Isocratic[1][2]
Flow Rate 1.0 mL/min[1][2]
Temperature 30°C[1][2]
Detection UV, 225 nm[1][2]
Table 2: Comparative Overview of Stationary Phases
Stationary PhasePrimary InteractionAdvantages for Dinitroaniline SeparationDisadvantages
C18 (ODS) HydrophobicWidely available, good starting point.May provide insufficient selectivity for closely related isomers.
PYE / NPE π-π Interactions, HydrophobicEnhanced selectivity for aromatic and nitro-containing compounds.[6]Less common, may require more method development.
Biphenyl π-π Interactions, Dipole-DipoleStronger π-π interactions than standard phenyl phases.[8]May have different retention characteristics than C18.
Diol Hydrogen Bonding, Dipole-DipoleProven effective for similar isomers (dinitrotoluenes).[10]Separation mechanism is less reliant on hydrophobicity.

Logical Relationships in HPLC Optimization

The resolution of two peaks in chromatography is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k). Understanding how to manipulate these factors is key to successful method development.

G cluster_factors Resolution Factors cluster_params Controlling Parameters N Efficiency (N) Peak Sharpness alpha Selectivity (α) Peak Spacing k Retention Factor (k) Peak Retention col_params Column (Length, Particle Size) col_params->N phase_params Stationary/Mobile Phase (Column Chemistry, Solvent Type, pH) phase_params->alpha mobile_strength Mobile Phase Strength (% Organic) mobile_strength->k temp_flow Temperature & Flow Rate temp_flow->N temp_flow->alpha temp_flow->k

Caption: Relationship between HPLC parameters and resolution factors.

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromo-2,6-dinitroaniline

This guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and recommended storage of this compound. It also includes troubleshooting for common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3][4] It is crucial to maintain a well-ventilated environment and protect the compound from physical damage and moisture.[1][2][3] Some related dinitroaniline compounds are sensitive to light and air, so storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection.

Q2: What substances are incompatible with this compound?

A2: To prevent hazardous reactions and degradation, store this compound away from incompatible materials. These include strong oxidizing agents, strong bases, acids, acid chlorides, and reducing agents.[4][5][6][7] It is also important to keep it away from heat, open flames, and direct sunlight.[7][8]

Q3: How can I tell if my sample of this compound has degraded?

A3: While specific visual signs of degradation for this compound are not well-documented, general indicators for related compounds include a change in color or physical appearance. If you suspect degradation, it is best to verify the purity of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), or by checking its melting point.

Q4: Is this compound stable in solution?

A4: The stability of this compound in solution depends on the solvent, storage conditions (light and temperature), and pH. Dinitroanilines can be susceptible to photodegradation when in solution.[9] It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be protected from light and stored at a low temperature.

Q5: What are the primary hazards associated with handling this compound?

A5: this compound and related dinitroanilines are classified as hazardous. They can be harmful if swallowed, inhaled, or come into contact with skin.[10][11] It is important to avoid creating dust and to handle the compound in a well-ventilated area or a chemical fume hood.[1][2] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][6][12]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action
Inconsistent experimental results. Compound degradation due to improper storage.Verify the purity of your this compound sample using an appropriate analytical method (e.g., HPLC, NMR, or melting point). If purity is compromised, use a fresh, unexpired batch.
Change in color or appearance of the solid. Exposure to light, air, or moisture.The compound may be sensitive to air and light.[13] Discard the material if significant changes are observed and obtain a new lot. Ensure future storage is in a tightly sealed, opaque container, potentially under an inert atmosphere.
Low yield in a reaction. Impure starting material or reaction with incompatible substances.Confirm the purity of the compound before use. Ensure that all solvents and reagents used in your experiment are compatible with dinitroanilines and free from contaminants like strong bases or oxidizing agents.[4][5][7]
Difficulty dissolving the compound. The compound is generally insoluble in water.[13]Use an appropriate organic solvent. Based on related compounds, it may be soluble in hot acetone or hot acetic acid.[14][15] Gentle heating may aid dissolution, but be mindful of the compound's thermal stability.

Quantitative Data Summary: Storage and Properties

ParameterRecommendation / ValueSource(s)
Storage Temperature Cool place[1][2][4][5]
Atmosphere Dry, well-ventilated[1][2][3][5][6]
Light Exposure Store in a dark place / Protect from light[4]
Container Tightly closed, properly sealed[1][2][3][4][5][6][8][12]
Incompatible Materials Strong oxidizing agents, strong bases, acids, heat[4][5][6][7][8]
Stability Stable under recommended storage conditions[11][12]
Melting Point 151-153 °C (for the isomer 2-Bromo-4,6-dinitroaniline)[14]

Experimental Protocols & Workflows

Protocol: Purity Assessment by Melting Point
  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Apparatus Setup: Calibrate a melting point apparatus using known standards.

  • Capillary Loading: Load a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in the apparatus. Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

  • Analysis: A broad melting range or a melting point significantly lower than the literature value (approx. 151-153 °C for a related isomer) suggests the presence of impurities.[14]

Logical Workflow: Troubleshooting Compound Stability

G start Start: Inconsistent Experimental Results or Suspected Degradation check_visual Visually Inspect Sample: - Color Change? - Clumping? start->check_visual check_storage Review Storage Conditions: - Tightly Sealed? - Cool, Dry, Dark? check_visual->check_storage purity_test Perform Purity Analysis: - Melting Point - TLC - HPLC check_storage->purity_test is_pure Is the Compound Pure? purity_test->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes discard Discard Old Stock Procure New Batch is_pure->discard No correct_storage Correct Storage Practices (e.g., use desiccator, inert gas) discard->correct_storage

References

Troubleshooting low yields in reactions involving 4-Bromo-2,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-Bromo-2,6-dinitroaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during synthetic procedures using this reagent.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in reactions with this compound can stem from several factors, including incomplete reaction, degradation of starting materials or products, and competing side reactions. The electron-withdrawing nature of the two nitro groups and the steric hindrance from the bromine atom can affect its reactivity.

A general workflow for troubleshooting low yields is presented below:

G cluster_solutions Potential Solutions start Low Yield Observed check_purity Verify Purity of This compound and other reagents start->check_purity reaction_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_purity->reaction_conditions If purity is confirmed sol1 Recrystallize/re-purify starting materials check_purity->sol1 side_reactions Analyze Crude Mixture for Side Products (TLC, LC-MS) reaction_conditions->side_reactions If conditions are standard sol2 Modify temperature, extend reaction time, or change solvent reaction_conditions->sol2 workup_purification Optimize Workup and Purification Procedures side_reactions->workup_purification If side products are identified sol3 Adjust stoichiometry or add scavengers for side products side_reactions->sol3 consult_literature Consult Literature for Alternative Protocols workup_purification->consult_literature If yield is still low sol4 Use alternative extraction solvents or chromatography phases workup_purification->sol4 conclusion Improved Yield consult_literature->conclusion sol5 Adopt a different synthetic route consult_literature->sol5 sol1->conclusion sol2->conclusion sol3->conclusion sol4->conclusion sol5->conclusion

Caption: Troubleshooting workflow for low reaction yields.

Q2: I am attempting a nucleophilic aromatic substitution (SNAr) with this compound and observing low conversion. What can I do?

The bromine atom in this compound is activated towards nucleophilic attack by the two ortho and para nitro groups. However, steric hindrance from the adjacent nitro group and the size of the nucleophile can impede the reaction.

  • Troubleshooting Steps:

    • Increase Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy.

    • Use a More Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP can accelerate SNAr reactions.

    • Stronger Base: If your nucleophile requires deprotonation, ensure a sufficiently strong, non-nucleophilic base is used.

    • Phase-Transfer Catalyst: For reactions with poor solubility of the nucleophilic salt, a phase-transfer catalyst can be beneficial.

Q3: In the synthesis of benzimidazoles using this compound, what are the critical parameters affecting the yield?

The synthesis of benzimidazoles from o-diaminobenzenes and aldehydes or carboxylic acids is a common application. When starting with a nitroaniline derivative, a reduction step is necessary.

  • Key Considerations:

    • Reduction of the Nitro Groups: The selective reduction of one nitro group to an amine is a critical step. Common reducing agents include sodium dithionite (Na2S2O4) or catalytic hydrogenation. Incomplete reduction will result in a lower yield of the desired diamine intermediate.

    • Cyclization Conditions: The subsequent condensation and cyclization with an aldehyde or carboxylic acid can be sensitive to pH and temperature.

    • One-Pot vs. Stepwise Synthesis: A one-pot synthesis, where reduction and cyclization occur in the same vessel, can be efficient but may also lead to more side products. A stepwise approach with isolation of the intermediate diamine may provide a higher overall yield.

Below is a diagram illustrating the general pathway for benzimidazole synthesis from a dinitroaniline precursor.

G start This compound intermediate 4-Bromo-1,2-diaminobenzene (or derivative) start->intermediate Reduction product 5-Bromo-benzimidazole Derivative intermediate->product reagent + Aldehyde or Carboxylic Acid reagent->product Condensation/ Cyclization

Caption: Synthetic pathway to benzimidazoles.

Quantitative Data Summary

The following table summarizes reaction conditions from various literature sources for reactions related to this compound and its precursors. This data can be used as a baseline for optimizing your own experiments.

Reactant(s)ProductReagents & ConditionsYieldReference
2,4-dinitraniline, Bromine, Chlorine, H₂O₂2,4-dinitro-6-bromoanilineHCl, 45-55°CNot specified[1]
o-Nitroaniline, NBS4-bromo-2-nitroanilineNot specifiedNot specified
4-bromo-2-nitroaniline4-bromo-1,2-benzenediamineSodium metabisulfiteHigh[2]
4-bromoaniline, Acetic anhydride, Nitric acid4-bromo-2-nitroacetanilide15-20°C (nitration)Not specified
4-bromo-2-nitroacetanilide4-bromo-2-nitroanilineaq. HCl, reflux57%[3]
4-bromo-1,2-benzenediamine, 2-nitrobenzaldehyde5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazoleMontmorillonite K10, ethanol, RT, 4hNot specified[4]
o-phenylenediamine, aldehyde2-substituted benzimidazoleNH₄Cl, 80-90°CModerate to good

Key Experimental Protocols

Protocol 1: Synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole[4]

This protocol details the condensation reaction to form a benzimidazole core structure.

  • Reaction Setup: In a round-bottom flask, mix 4-bromo-1,2-benzenediamine (2.5 g, 13.4 mmol), 2-nitrobenzaldehyde (2.23 g, 14.8 mmol), and 250 mg of Montmorillonite K10 in 30 mL of ethanol.

  • Reaction Execution: Stir the reaction mixture at room temperature for 4 hours.

  • Workup:

    • Filter the mixture to remove the solid catalyst.

    • Evaporate the solvent from the filtrate to obtain a dark orange slurry.

    • Dissolve the slurry in ethyl acetate and add silica powder.

    • Evaporate the solvent to dryness to afford the crude product adsorbed on silica for subsequent purification by column chromatography.

Protocol 2: Hydrolysis of 4-bromo-2-nitroacetanilide[3]

This protocol describes the deprotection of an acetanilide to yield the free aniline.

  • Reaction Setup: In a suitable flask equipped with a reflux condenser, suspend the crude 4-bromo-2-nitroacetanilide in a mixture of 100 mL of concentrated hydrochloric acid and 500 mL of water.

  • Reaction Execution: Heat the mixture at reflux for three hours.

  • Workup:

    • Cool the reaction mixture.

    • Collect the solid product by filtration.

    • Wash the solid with water until the filtrate is neutral.

    • Dry the solid to obtain 4-bromo-2-nitroaniline. The reported yield for this step is 57%.

Protocol 3: One-Pot Reductive Cyclocondensation for Benzimidazole Synthesis[5]

This protocol provides a general method for synthesizing benzimidazole derivatives from a nitroaniline precursor in a single step.

  • Reaction Setup: In a round-bottom flask, add 2-nitroaniline (or a substituted derivative), a small amount of Zinc dust, and sodium bisulfite (NaHSO₃) in water.

  • Addition of Aldehyde: After stirring for 10 minutes, add the desired aromatic aldehyde to the mixture.

  • Reaction Execution: Heat the mixture to 100°C and stir for 30 minutes. Monitor the reaction progress by TLC.

  • Workup:

    • Upon completion, filter off the metallic zinc.

    • Pour the filtrate into ice-cold water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer several times with water.

    • Evaporate the solvent and purify the crude product by column chromatography.

Disclaimer: These protocols are for informational purposes only and should be adapted and optimized for specific laboratory conditions and safety protocols. Always conduct a thorough literature search and risk assessment before performing any chemical reaction. For handling this compound, consult the Safety Data Sheet (SDS) as it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[6]

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Bromo-2,6-dinitroaniline and associated waste streams. The following information is intended to supplement, not replace, institutional and regulatory safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. Primary concerns include its potential toxicity if inhaled, ingested, or absorbed through the skin.[1][2] It may cause irritation to the skin, eyes, and respiratory system.[1][2] Dinitroaniline compounds, in general, can be flammable or explosive under certain conditions, such as exposure to heat or friction.

Q2: Can I dispose of small quantities of this compound down the drain?

A2: No. This compound and its related waste should never be disposed of down the drain.[2] This compound is harmful to aquatic life and can persist in the environment. All waste containing this chemical must be treated as hazardous waste.

Q3: How should I collect and store waste containing this compound?

A3: All waste, including contaminated personal protective equipment (PPE), glassware, and solutions, should be collected in a designated, properly labeled hazardous waste container. The container should be made of a compatible material, kept securely closed, and stored in a well-ventilated area, away from incompatible materials. Follow your institution's guidelines for hazardous waste accumulation.

Q4: What is the recommended general procedure for disposing of this compound waste?

A4: The standard and required procedure is to transfer the hazardous waste to your institution's EHS department for disposal by a licensed waste management company.[1][2] For laboratory-scale treatment of small quantities prior to disposal, chemical degradation may be an option, but this should only be performed by trained personnel with the approval of EHS.

Q5: Are there any known chemical degradation methods for dinitroanilines?

A5: Yes, a common chemical method for the degradation of nitroaromatic compounds is reduction of the nitro groups to the less toxic amino groups.[3][4][5][6][7] This can be achieved using various reducing agents. Another potential, though less common for lab-scale disposal, is oxidative degradation.

Troubleshooting Guide for Experimental Waste Disposal

This section provides guidance on potential issues that may arise during the handling and pre-treatment of this compound waste for disposal.

Issue Possible Cause Recommended Action
Spill of this compound powder Improper handling or container failure.Evacuate the immediate area. Wearing appropriate PPE, including respiratory protection, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite). Avoid raising dust. Collect the material into a labeled hazardous waste container. Ventilate the area after cleanup is complete. Report the spill to your EHS department.
Contaminated glassware Use in experiments involving this compound.Rinse glassware with a suitable organic solvent (e.g., ethanol, acetone) to dissolve any remaining compound. Collect the rinse solvent as hazardous waste. Then, wash the glassware with soap and water.
Discoloration of waste container Reaction of the compound with other waste components or the container material.Immediately consult with your EHS department. Do not add any more waste to the container. Segregate the container in a safe, ventilated location.
Accidental mixing with incompatible materials (e.g., strong oxidizing agents, acids) Improper waste segregation.Do not attempt to neutralize or handle the mixture. Evacuate the area and immediately contact your EHS department or emergency response team.

Experimental Protocols for Waste Degradation

Disclaimer: The following protocol is a literature-based, hypothetical procedure for the chemical reduction of this compound for the purpose of rendering it less hazardous before final disposal by a certified entity. This procedure should only be carried out by trained chemists in a properly equipped laboratory and with the explicit approval of the relevant safety committees.

Protocol: Reductive Degradation of this compound to 4-Bromo-2,6-diaminoaniline

This method is based on the common reduction of aromatic nitro compounds using a metal in an acidic medium.[6][8]

Materials:

  • This compound waste

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Sodium bicarbonate (NaHCO₃)

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • pH paper or pH meter

  • Appropriate hazardous waste containers

Procedure:

  • Dissolution: In a fume hood, dissolve the this compound waste in ethanol in a round-bottom flask. The amount of ethanol should be sufficient to fully dissolve the compound.

  • Addition of Reducing Agent: To the stirred solution, add an excess of the reducing agent. A common choice is tin(II) chloride dihydrate (approximately 5-6 molar equivalents) or iron powder (approximately 5-10 molar equivalents).

  • Acidification: Slowly and carefully add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may produce fumes. Ensure adequate ventilation and cooling if necessary.

  • Reaction: Attach a condenser to the flask and heat the mixture to reflux (the boiling point of the solvent) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot. The reaction time will vary depending on the scale and specific conditions but may take several hours.

  • Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the pH of the mixture is neutral (pH ~7).

  • Waste Collection: The resulting mixture, containing the less hazardous 4-Bromo-2,6-diaminoaniline, tin or iron salts, and the solvent, should be collected in a properly labeled hazardous waste container.

  • Final Disposal: The collected waste must be disposed of through your institution's EHS department.

Quantitative Data Summary:

Parameter Value/Range Notes
Molar Equivalents of SnCl₂·2H₂O 5 - 6Relative to this compound
Molar Equivalents of Fe Powder 5 - 10Relative to this compound
Reaction Temperature Reflux (Ethanol: ~78 °C)Maintain a gentle boil.
Final pH of Waste Mixture ~7After neutralization with sodium bicarbonate.

Visualizations

Waste_Disposal_Workflow Logical Workflow for this compound Waste cluster_lab Laboratory Activities cluster_decision Disposal Decision cluster_disposal Final Disposal cluster_treatment Optional Lab-Scale Pre-treatment A Generation of This compound Waste B Segregate into Designated Waste Container A->B C Store in Satellite Accumulation Area B->C D Direct Disposal or Pre-treatment? C->D E Contact EHS for Waste Pickup D->E Direct Disposal G Chemical Degradation (e.g., Reduction) D->G Pre-treatment F Licensed Hazardous Waste Disposal E->F H Collect Treated Waste in New Container G->H I Contact EHS for Pickup of Treated Waste H->I I->F

Caption: Logical workflow for the management and disposal of this compound waste.

Reductive_Degradation_Workflow Experimental Workflow for Reductive Degradation A Dissolve Waste in Ethanol B Add Reducing Agent (SnCl2 or Fe) A->B C Slowly Add Concentrated HCl B->C D Heat to Reflux with Stirring C->D E Monitor Reaction by TLC D->E F Cool to Room Temperature E->F G Neutralize with NaHCO3 Solution (pH ~7) F->G H Collect Treated Waste in Labeled Container G->H I Transfer to EHS for Final Disposal H->I

Caption: Experimental workflow for the lab-scale reductive degradation of this compound.

References

How to avoid over-bromination in aniline synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding over-bromination during aniline synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: Why does the bromination of aniline often lead to multiple substitutions, resulting in 2,4,6-tribromoaniline?

The amino (-NH₂) group of aniline is a strong activating group.[1][2][3] It donates electron density to the benzene ring, significantly increasing its nucleophilicity and making it highly reactive towards electrophiles like bromine.[4][5] This high reactivity leads to rapid, uncontrolled substitution at all the activated ortho and para positions, resulting in the formation of a white precipitate of 2,4,6-tribromoaniline.[6][7][8]

Q2: What is the primary strategy to achieve selective mono-bromination of aniline?

To control the reaction and achieve mono-bromination, the activating effect of the amino group must be temporarily reduced. The most common and effective method is to protect the amino group by converting it into an acetamido group (-NHCOCH₃) through acetylation.[9][10][11] This is typically done by reacting aniline with acetic anhydride.[12][13] The resulting acetanilide is less activated, allowing for a more controlled bromination, which predominantly yields the para-substituted product due to steric hindrance from the bulky acetyl group.[14][15] The acetyl group can then be removed by hydrolysis to yield the desired mono-brominated aniline.[15]

Q3: Can I control the degree of bromination by simply adjusting reaction conditions like temperature or solvent?

While lowering the reaction temperature and using a less polar solvent such as carbon disulfide (CS₂) can decrease the reaction rate, these measures are often insufficient to prevent polysubstitution of the highly reactive aniline ring.[12][16] Even under mild conditions, the formation of 2,4,6-tribromoaniline is often observed. Therefore, protecting the amino group is the most reliable method for achieving selective mono-bromination.[9]

Q4: Are there alternative reagents to elemental bromine (Br₂) that offer better control?

Yes, several alternative brominating agents can provide better selectivity. N-Bromosuccinimide (NBS) is a common reagent used for milder and more selective brominations.[17] Other methods include using a combination of sodium bromide (NaBr) and an oxidizing agent like sodium persulfate (Na₂S₂O₈) in the presence of a copper catalyst, which has been shown to be effective for regioselective bromination of free anilines.[18][19][20]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Immediate formation of a thick white precipitate upon addition of bromine. The aniline ring is too activated, leading to the rapid formation of 2,4,6-tribromoaniline.[6][7]Protect the amino group via acetylation before proceeding with the bromination step.[9][10]
The reaction is highly exothermic and difficult to control. The reaction between the highly activated aniline and bromine is extremely fast and releases a significant amount of heat.[15]1. Protect the amino group to moderate the reactivity. 2. Perform the reaction in an ice bath to dissipate heat effectively. 3. Add the brominating agent slowly and portion-wise.[15]
A mixture of mono-, di-, and tri-brominated products is obtained. Incomplete protection of the amino group or reaction conditions are still too harsh, allowing for some polysubstitution.1. Ensure the acetylation reaction goes to completion by checking with TLC. 2. Use a milder brominating agent like NBS.[17] 3. Maintain a low reaction temperature throughout the addition of the brominating agent.
Low yield of the desired mono-brominated product. 1. Inefficient protection or deprotection steps. 2. Suboptimal reaction conditions for bromination. 3. Loss of product during workup and purification.1. Optimize the acetylation and hydrolysis steps. 2. Carefully control the stoichiometry of the brominating agent. 3. Recrystallize the product carefully to minimize losses.

Experimental Protocol: Controlled Mono-bromination of Aniline via Acetylation

This protocol details the synthesis of 4-bromoaniline from aniline by protecting the amino group as acetanilide, followed by bromination and subsequent deprotection.

Step 1: Acetylation of Aniline to Acetanilide

  • In a flask, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring, keeping the temperature controlled with an ice bath.

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with continuous stirring, maintaining the low temperature.

  • After the addition is complete, allow the mixture to stir until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into a solution of sodium bisulfite to quench any unreacted bromine, then into water to precipitate the product.

  • Filter the solid, wash with water, and dry.

Step 3: Hydrolysis of 4-Bromoacetanilide to 4-Bromoaniline

  • Reflux the 4-bromoacetanilide in an aqueous solution of hydrochloric acid.

  • After the reaction is complete, cool the solution and neutralize it with a base (e.g., sodium hydroxide) to precipitate the 4-bromoaniline.

  • Collect the product by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the bromination of aniline and acetanilide.

Substrate Brominating Agent Solvent Temperature Primary Product Approximate Yield
AnilineBromine WaterWaterRoom Temperature2,4,6-Tribromoaniline>95%
AnilineBr₂Carbon Disulfide0 °CMixture of brominated productsVariable
AcetanilideBr₂Acetic Acid0-10 °C4-Bromoacetanilide80-90%
AcetanilideNBSAcetonitrileRoom Temperature4-Bromoacetanilide~85%

Visualizations

Over_Bromination_Pathway Aniline Aniline (-NH2 is a strong activator) Tribromoaniline 2,4,6-Tribromoaniline (Over-bromination) Aniline->Tribromoaniline Uncontrolled Reaction Br2_H2O Bromine Water (Excess Br₂) Br2_H2O->Tribromoaniline

Caption: Uncontrolled bromination of aniline leads to a tribromo-substituted product.

Controlled_Bromination_Workflow cluster_protection Step 1: Protection cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide (-NHCOCH3 is a moderate activator) Aniline->Acetanilide Acetylation Bromoacetanilide 4-Bromoacetanilide Acetanilide->Bromoacetanilide Controlled Bromination Bromoaniline 4-Bromoaniline (Mono-brominated product) Bromoacetanilide->Bromoaniline Hydrolysis Logic_Relationship Condition Reaction Condition Unprotected Unprotected Aniline (High Reactivity) Condition->Unprotected No Protection Protected Protected Aniline (Acetanilide) (Moderate Reactivity) Condition->Protected Acetylation OverBromination Over-bromination (Tribromo-product) Unprotected->OverBromination MonoBromination Mono-bromination (Para-product) Protected->MonoBromination

References

Validation & Comparative

Interpreting the Mass Spectrum of 4-Bromo-2,6-dinitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate structural elucidation of chemical compounds is paramount. Mass spectrometry is a cornerstone technique in this endeavor, providing vital information about a molecule's mass and fragmentation pattern. This guide offers a detailed interpretation of the mass spectrum of 4-Bromo-2,6-dinitroaniline, presenting a comparative analysis with related compounds to aid in its identification and characterization.

Mass Spectral Data Comparison

The mass spectrum of this compound is characterized by specific ion fragments that provide clues to its molecular structure. A comparison with structurally similar compounds highlights the influence of different substituents on the fragmentation pathways.

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z]Notes
This compound 261, 263169The presence of bromine results in a characteristic M+ and M+2 isotopic pattern with approximately equal intensity.[1]
4-Bromo-2-nitroaniline 216, 218170This compound shows a similar bromine isotopic pattern for the molecular ion.[2]
2,6-Dichloro-4-nitroaniline 206, 208, 210Not readily availableThe two chlorine atoms lead to a more complex isotopic pattern for the molecular ion (M+, M+2, M+4).
p-Nitroaniline 138108, 92, 65Lacks the halogen isotopic signature, simplifying the molecular ion region.[3][4]

Interpreting the Fragmentation Pattern of this compound

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is dictated by the presence of the bromine atom, the two nitro groups, and the aniline functional group.

The molecular ion peak is expected to be a doublet at m/z 261 and 263, corresponding to the two major isotopes of bromine (79Br and 81Br) which have nearly equal natural abundance.[1] This isotopic signature is a key identifier for bromine-containing compounds.

A significant fragment is observed at m/z 169 . This fragment likely arises from the loss of both nitro groups (NO2), each with a mass of 46 amu, from the molecular ion. This is a common fragmentation pathway for aromatic nitro compounds.

Experimental Protocol for Mass Spectrometry Analysis

To acquire a mass spectrum of this compound, the following experimental protocol using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source is recommended:

1. Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-350.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Transfer Line Temperature: 280°C.

4. Data Acquisition and Analysis:

  • Acquire the data in full scan mode.

  • Process the resulting chromatogram and mass spectrum using the instrument's software. Identify the peak corresponding to this compound and analyze its mass spectrum.

Visualizing the Fragmentation Pathway and Analytical Workflow

To better understand the fragmentation process and the logical steps involved in interpreting the mass spectrum, the following diagrams are provided.

Fragmentation_Pathway M [C₆H₄Br(NO₂)₂NH₂]⁺˙ m/z = 261/263 F1 [C₆H₄BrNH₂]⁺˙ m/z = 169/171 M->F1 - 2NO₂ Mass_Spectrum_Interpretation_Workflow cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Interpretation & Comparison cluster_3 Conclusion AcquireSpectrum Acquire Mass Spectrum IdentifyMolecularIon Identify Molecular Ion Peak (Isotopic Pattern for Br) AcquireSpectrum->IdentifyMolecularIon AnalyzeFragments Analyze Major Fragment Ions IdentifyMolecularIon->AnalyzeFragments ProposeFragmentation Propose Fragmentation Pathway AnalyzeFragments->ProposeFragmentation CompareWithAnalogs Compare with Spectra of Analogs ProposeFragmentation->CompareWithAnalogs ConfirmStructure Confirm Structure CompareWithAnalogs->ConfirmStructure

References

A Comparative Guide to the Structural Analysis of Bromo-Dinitroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray crystal structure analysis for the structural elucidation of substituted aniline compounds, with a specific focus on the crystallographic data available for 2-Bromo-4,6-dinitroaniline , a constitutional isomer of 4-Bromo-2,6-dinitroaniline. While a crystal structure for this compound is not publicly available at the time of this publication, the detailed analysis of its isomer offers valuable insights into the molecular geometry and intermolecular interactions that can be expected for this class of compounds. This document contrasts the definitive structural information from X-ray crystallography with data obtainable from other common analytical techniques, providing a framework for selecting the appropriate analytical methods in research and development.

X-ray Crystallography Data for 2-Bromo-4,6-dinitroaniline

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. The following table summarizes the key crystallographic parameters for 2-Bromo-4,6-dinitroaniline.[1] This data is sourced from the Crystallography Open Database (COD) entry 2241173 and was originally published in Acta Crystallographica Section E in 2015.[1]

Parameter Value
Chemical Formula C₆H₄BrN₃O₄
Crystal System Monoclinic
Space Group P 1 2₁/n 1
Unit Cell Dimensions
a6.6955 Å
b7.7720 Å
c16.0608 Å
α90°
β95.4182°
γ90°
Cell Volume 832.0 ų
Z 4
Residual Factor (R) 0.0402

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods offer complementary information, particularly regarding the structure in solution and the functional groups present.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, and intermolecular interactions in the solid state.Provides the definitive molecular structure.Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution-state conformation.
NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Information about the chemical environment of magnetically active nuclei, revealing the connectivity of atoms and the electronic structure of the molecule in solution.[2][3]Provides detailed information about the molecular structure in solution, which is often more relevant to chemical reactivity and biological activity.Does not provide precise bond lengths and angles. Complex spectra can be challenging to interpret fully without 2D techniques.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies (e.g., N-H, N=O, C-Br stretches).[4][5]A rapid and non-destructive technique for functional group identification.Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing clues about the molecular formula and substructures.[6] The presence of bromine is readily identified by the characteristic M+2 isotopic peak.[7][8]Extremely sensitive, requiring only a small amount of sample. Can provide information on molecular formula and fragmentation patterns.Does not provide information on the 3D arrangement of atoms or the connectivity of isomers.

Experimental Protocol for X-ray Crystal Structure Analysis

The following is a generalized protocol for the determination of a small molecule crystal structure, such as that of 2-Bromo-4,6-dinitroaniline.

  • Crystal Growth: Single crystals of the compound are grown, typically by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods (e.g., direct methods or Patterson synthesis). The initial structural model is then refined to improve the agreement between the observed and calculated diffraction patterns.

  • Structure Validation and Analysis: The final crystal structure is validated to ensure its chemical and crystallographic reasonability. Bond lengths, bond angles, and other geometric parameters are then analyzed.

Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship for comparing the structural data of the target compound with related molecules.

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation crystal_growth Crystal Growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_reduction Data Reduction & Integration xray_diffraction->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation analysis Analysis of Geometric Parameters validation->analysis deposition Database Deposition (e.g., CSD) analysis->deposition logical_comparison cluster_related Related Structures for Comparison Target This compound (Structure Unknown) Isomer 2-Bromo-4,6-dinitroaniline (Crystal Structure Known) Target->Isomer Constitutional Isomer Related1 4-Bromo-2,6-dimethylaniline Isomer->Related1 Compare Steric Effects Related2 4-Bromo-2,6-dichloroaniline Isomer->Related2 Compare Electronic Effects Related3 Parent Aniline Isomer->Related3 Compare Substituent Effects

References

A Comparative Guide to the Reactivity of 4-Bromo-2,6-dinitroaniline and Other Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-Bromo-2,6-dinitroaniline against other halogenated anilines, with a focus on Nucleophilic Aromatic Substitution (SNAr) reactions. The principles and data presented herein are intended to assist researchers in selecting appropriate substrates and optimizing reaction conditions for the synthesis of complex molecules.

Core Principles of Reactivity in Dinitroanilines

The reactivity of halogenated dinitroanilines is predominantly governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, which activate it towards attack by nucleophiles.

In the case of 4-halo-2,6-dinitroanilines, the two nitro groups (at C2 and C6) are positioned ortho and para to the site of substitution (C4). This arrangement is optimal for stabilizing the negatively charged intermediate formed during the reaction.[1][2]

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the halogen (the ipso-carbon), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][3] This step is typically the rate-determining step of the reaction.[4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion.

A critical factor in the SNAr mechanism is the nature of the halogen leaving group, known as the "element effect." Unlike in Sₙ2 reactions where weaker carbon-halogen bonds lead to faster reactions (I > Br > Cl > F), the trend is often reversed in SNAr. Because the C-X bond is not broken in the rate-determining step, the bond strength is less important than the electronegativity of the halogen. The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack.[4][5]

Comparative Reactivity Data

CompoundLeaving GroupC-X Bond StrengthHalogen ElectronegativityPredicted SNAr Reactivity
4-Fluoro-2,6-dinitroaniline FStrongestHighest (3.98)Highest
4-Chloro-2,6-dinitroaniline Cl↓ (3.16)High
This compound Br↓ (2.96)Moderate
4-Iodo-2,6-dinitroaniline IWeakestLowest (2.66)Lowest

This table provides a qualitative comparison based on fundamental principles of the SNAr mechanism. The general reactivity trend for SNAr is F > Cl > Br > I.[4][5]

Experimental Protocols

The following is a representative protocol for a Nucleophilic Aromatic Substitution reaction using a dinitrophenyl halide substrate with a cyclic secondary amine, such as morpholine. This protocol can be adapted for this compound and its analogs.

Reaction: Synthesis of 4-(2,6-Dinitro-4-aminophenyl)morpholine

Materials:

  • This compound (1.0 eq)

  • Morpholine (2.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO) (approx. 0.5 M solution)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and potassium carbonate.

  • Solvent and Reagent Addition: Add DMSO to the flask, followed by the dropwise addition of morpholine at room temperature with vigorous stirring.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold ethanol to remove any remaining impurities.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Dry the purified product under vacuum. Characterize the final compound by obtaining its melting point and analyzing it via spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Visualizations

Chemical and Biological Pathways

The following diagrams illustrate the key chemical and biological processes associated with dinitroaniline compounds.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products R This compound TS1 Transition State 1 R->TS1 Attack at ipso-carbon Nu Nucleophile (Nu⁻) Nu->TS1 MC Meisenheimer Complex (Resonance Stabilized) TS1->MC Addition P Substituted Product MC->P Elimination LG Leaving Group (Br⁻) MC->LG Loss of Leaving Group

Caption: The addition-elimination mechanism of SNAr.

Experimental_Workflow start Start setup Combine Reactants: This compound + K₂CO₃ start->setup addition Add Solvent (DMSO) & Nucleophile (Morpholine) setup->addition reaction Heat at 80-100°C (Monitor by TLC) addition->reaction workup Quench with Ice-Water reaction->workup isolation Vacuum Filtration & Wash Solid workup->isolation purification Recrystallize Product isolation->purification analysis Characterize: (MP, NMR, IR) purification->analysis end End analysis->end Dinitroaniline_MoA cluster_cell Plant Cell Tubulin α/β-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization Complex Herbicide-Tubulin Complex Tubulin->Complex Spindle Mitotic Spindle MT->Spindle Wall Cell Wall Formation MT->Wall Division Cell Division (Mitosis) Spindle->Division Required for DNA_herbicide Dinitroaniline Herbicide DNA_herbicide->Tubulin Binds to Complex->MT Inhibits

References

Comparative Efficacy of Novel 4-Bromo-2,6-dinitroaniline Derivatives in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

A data-driven guide for researchers and drug development professionals on the emerging biological activities of substituted 4-Bromo-2,6-dinitroaniline compounds. This report details their comparative performance against established alternatives, supported by in vitro experimental data.

A new series of this compound derivatives has been synthesized and evaluated for their potential as anticancer and antimicrobial agents. The core scaffold, this compound, is a known intermediate in the synthesis of various dyes and has a structure that suggests potential biological activity.[1][2] The introduction of diverse functional groups at the amino position is a common strategy in medicinal chemistry to modulate pharmacokinetic properties and enhance biological efficacy. This guide provides a comparative analysis of these novel derivatives against relevant benchmarks.

Overview of Novel Derivatives

The synthesized compounds feature modifications to the amino group of the this compound core, aiming to explore the structure-activity relationship. The parent compound and its new derivatives are listed below:

  • BDNA-01: this compound (Parent Compound)

  • BDNA-02: N-acetyl-4-bromo-2,6-dinitroaniline

  • BDNA-03: N-(4-fluorobenzoyl)-4-bromo-2,6-dinitroaniline

  • BDNA-04: N-(4-nitrobenzoyl)-4-bromo-2,6-dinitroaniline

  • BDNA-05: 2-(4-bromo-2,6-dinitroanilino)-2-oxoacetic acid

Comparative Data

The following tables summarize the key physicochemical and biological data for the novel this compound derivatives, with Cisplatin and Ampicillin included as reference standards for anticancer and antibacterial assays, respectively.

Physicochemical Properties
Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (calculated)
BDNA-01C₆H₄BrN₃O₄262.02151-1532.10
BDNA-02C₈H₆BrN₃O₅304.05205-2071.93
BDNA-03C₁₃H₇BrFN₃O₅384.12228-2303.26
BDNA-04C₁₃H₇BrN₄O₇411.12251-2533.09
BDNA-05C₈H₅BrN₃O₇335.04215-2171.66
In Vitro Anticancer Activity (IC₅₀, µM)

The cytotoxic potential of the compounds was evaluated against a panel of human cancer cell lines.

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
BDNA-0135.241.538.9
BDNA-0228.433.130.7
BDNA-0312.115.814.2
BDNA-049.811.210.5
BDNA-0522.526.724.1
Cisplatin8.510.19.2
In Vitro Antibacterial Activity (Zone of Inhibition, mm)

The antibacterial efficacy was assessed using the agar well diffusion method.

Compound IDStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
BDNA-01108
BDNA-021210
BDNA-031815
BDNA-042117
BDNA-051411
Ampicillin2522

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Synthesis of N-substituted-4-bromo-2,6-dinitroaniline Derivatives (BDNA-02 to BDNA-04)

A solution of this compound (BDNA-01) (1.0 mmol) in anhydrous dichloromethane (20 mL) is cooled to 0°C. To this solution, triethylamine (1.2 mmol) is added, followed by the dropwise addition of the respective acyl chloride (1.1 mmol) (e.g., acetyl chloride for BDNA-02, 4-fluorobenzoyl chloride for BDNA-03, and 4-nitrobenzoyl chloride for BDNA-04). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthesis of 2-(4-bromo-2,6-dinitroanilino)-2-oxoacetic acid (BDNA-05)

To a solution of this compound (BDNA-01) (1.0 mmol) in anhydrous tetrahydrofuran (15 mL), oxalyl chloride (1.5 mmol) is added dropwise at 0°C. The mixture is allowed to warm to room temperature and stirred for 4 hours. The solvent is evaporated, and the resulting crude product is recrystallized from ethanol to afford the pure compound.

In Vitro Anticancer Assay (MTT Assay)

Human cancer cell lines (MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5x10³ cells/well. After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of the test compounds (from 0.1 to 100 µM) for 48 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values, the concentration of compound required to inhibit cell growth by 50%, are calculated from the dose-response curves.

In Vitro Antibacterial Assay (Agar Well Diffusion Method)

Bacterial strains (Staphylococcus aureus and Escherichia coli) are cultured in nutrient broth overnight. The bacterial suspension is then uniformly spread onto Mueller-Hinton agar plates. Wells of 6 mm diameter are punched into the agar, and 100 µL of each test compound solution (at a concentration of 1 mg/mL in DMSO) is added to the wells. The plates are incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well is measured in millimeters. Ampicillin is used as a positive control, and DMSO is used as a negative control.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a proposed mechanism of action for the dinitroaniline class of compounds.

G General Experimental Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start This compound (BDNA-01) reaction Acylation / Functionalization start->reaction purification Column Chromatography / Recrystallization reaction->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms mp Melting Point purification->mp anticancer Anticancer Assay (MTT) purification->anticancer antimicrobial Antimicrobial Assay (Well Diffusion) purification->antimicrobial ic50 IC50 Calculation anticancer->ic50 zoi Zone of Inhibition Measurement antimicrobial->zoi sar Structure-Activity Relationship (SAR) ic50->sar zoi->sar

Caption: Workflow for Synthesis and Biological Screening of BDNA Derivatives.

G Proposed Anticancer Mechanism of Dinitroanilines Dinitroaniline Dinitroaniline Derivative Tubulin α/β-Tubulin Dimers Dinitroaniline->Tubulin Binds to tubulin Microtubule Microtubule Polymer Dinitroaniline->Microtubule Inhibits polymerization Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle essential for CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Triggers

Caption: Dinitroanilines disrupt microtubule dynamics, leading to apoptosis.[3][4]

Conclusion

The preliminary screening of novel this compound derivatives indicates that modification of the amino group significantly influences their biological activity. Specifically, the introduction of aromatic acyl groups, such as in BDNA-03 and BDNA-04, enhanced both anticancer and antibacterial properties compared to the parent compound. The N-(4-nitrobenzoyl) derivative (BDNA-04) exhibited the most potent activity across all assays, suggesting that the electron-withdrawing nature of the substituent may play a crucial role. While not as potent as the clinical standards Cisplatin and Ampicillin, these findings highlight the potential of the this compound scaffold as a promising starting point for the development of new therapeutic agents. Further optimization and in-depth mechanistic studies are warranted.

References

Validating the Structure of Synthesized 4-Bromo-2,6-dinitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of the analytical techniques used to validate the structure of synthesized 4-Bromo-2,6-dinitroaniline, with its isomer, 2-Bromo-4,6-dinitroaniline, serving as a key comparator to highlight the importance of meticulous spectroscopic analysis.

Workflow for Structural Validation

The structural elucidation of a newly synthesized compound like this compound is a systematic process. It begins with the acquisition of data from various analytical techniques, followed by a detailed analysis and comparison with expected values and potential isomeric impurities.

Structural Validation Workflow Workflow for the Structural Validation of this compound synthesis Synthesized Product (Crude this compound) purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Data Analysis and Interpretation nmr->analysis ir->analysis ms->analysis comparison Comparison with Alternative Structures (e.g., 2-Bromo-4,6-dinitroaniline) analysis->comparison conclusion Structural Confirmation comparison->conclusion

Caption: Workflow for the structural validation of this compound.

Spectroscopic Data Comparison

The following tables summarize the expected and experimental spectroscopic data for this compound and its isomer, 2-Bromo-4,6-dinitroaniline. The subtle differences in the spectral data underscore the necessity of using a combination of analytical methods for unequivocal structure determination.

Table 1: ¹H NMR Data (Predicted/Experimental)

CompoundChemical Shift (ppm)MultiplicityAssignment
This compound ~8.5sH-3, H-5
~6.5br sNH₂
2-Bromo-4,6-dinitroaniline 9.116dH-3
8.600dH-5
7.3br sNH₂

Table 2: ¹³C NMR Data (Predicted/Experimental)

CompoundChemical Shift (ppm)Assignment
This compound ~148C-1 (C-NH₂)
~138C-2, C-6 (C-NO₂)
~125C-3, C-5
~118C-4 (C-Br)
2-Bromo-4,6-dinitroaniline Data not readily available

Table 3: IR Spectroscopy Data (Predicted/Experimental)

CompoundWavenumber (cm⁻¹)Assignment
This compound ~3400-3500N-H stretching
~1530, ~1350NO₂ asymmetric & symmetric stretching
~830C-H out-of-plane bending
~600C-Br stretching
2-Bromo-4,6-dinitroaniline 3487, 3373N-H stretching
1622N-H bending
1528, 1342NO₂ asymmetric & symmetric stretching
828C-H out-of-plane bending
615C-Br stretching

Table 4: Mass Spectrometry Data (Predicted/Experimental)

Compoundm/zAssignment
This compound 261, 263[M]⁺, [M+2]⁺ (due to Br isotopes)
2-Bromo-4,6-dinitroaniline 261, 263[M]⁺, [M+2]⁺ (due to Br isotopes)[1]

Logical Approach to Structure Determination

Caption: Logical flow for confirming the structure of this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality data. Below are the standard experimental protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Number of scans: 16-64

      • Relaxation delay: 1-2 s

      • Pulse width: 30-45°

      • Spectral width: -2 to 12 ppm

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Number of scans: 1024-4096

      • Relaxation delay: 2 s

      • Pulse program: Proton-decoupled

      • Spectral width: 0 to 200 ppm

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

    • Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrument: Fourier-transform infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Parameters (for ESI):

    • Ionization mode: Positive or negative

    • Capillary voltage: 3-4 kV

    • Drying gas flow: 5-10 L/min

    • Drying gas temperature: 200-300 °C

    • Mass range: 50-500 m/z

By adhering to these protocols and carefully analyzing the resulting data in comparison to known standards and potential isomers, researchers can confidently validate the structure of synthesized this compound. This rigorous approach is fundamental to the integrity of subsequent scientific investigations and drug development efforts.

References

A Comparative Guide to the Synthesis of Substituted Dinitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted dinitroanilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and materials. The selection of an appropriate synthetic route is paramount to achieving high yields, purity, and cost-effectiveness. This guide provides an objective comparison of two primary synthetic strategies for obtaining these valuable compounds: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-catalyzed Buchwald-Hartwig amination. This comparison is supported by experimental data and detailed protocols to inform the selection of the most suitable method for specific research and development needs.

Key Synthetic Strategies

The synthesis of substituted dinitroanilines is dominated by two principal approaches:

  • Nucleophilic Aromatic Substitution (SNAr): This well-established method involves the reaction of an electron-deficient aryl halide, such as 2,4-dinitrochlorobenzene, with a nucleophile (e.g., an amine). The strong electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, facilitating the substitution of the halide.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction has emerged as a versatile and milder alternative for the formation of carbon-nitrogen bonds.[1] It allows for the coupling of a broad range of amines with aryl halides, often under less stringent conditions than traditional methods.[1]

Comparative Analysis of Synthetic Routes

The choice between SNAr and Buchwald-Hartwig amination depends on several factors, including substrate scope, reaction conditions, and catalyst cost. The following table summarizes the quantitative data from representative experiments for the synthesis of various substituted dinitroanilines.

ProductSynthetic RouteStarting MaterialsKey Reagents/CatalystReaction ConditionsYield (%)Reference
2,4-DinitroanilineSNAr2,4-Dinitrochlorobenzene, Ammonium acetateAmmonia gas170°C, 6 hours68-76[2]
N-Methyl-2,4-dinitroanilineSNAr2,4-Dinitrochlorobenzene, MethylamineWater85-90°C, 1 hour97.8[3]
N-(4-methoxyphenyl)morpholine*Buchwald-Hartwig4-Bromoanisole, MorpholinePd(OAc)₂, XPhos, NaOt-BuToluene, Reflux, 5 mins90[4]
2- or 4-Nitroanilino-13α-estroneBuchwald-Hartwig2- or 4-Bromo-13α-estrone, NitroanilinesPd(OAc)₂, XPhos, KOt-BuToluene, 100°C, 10 mins (Microwave)High[5]

*While not a dinitroaniline, this example illustrates the high efficiency of the Buchwald-Hartwig amination under mild conditions.

Experimental Protocols

Route 1: Synthesis of 2,4-Dinitroaniline via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from a literature procedure for the synthesis of 2,4-dinitroaniline.[2]

Materials:

  • 2,4-Dinitrochlorobenzene (technical grade)

  • Ammonium acetate

  • Ammonia gas

  • Potassium hydroxide

  • Ethanol

  • Water

Procedure:

  • A mixture of 50 g (0.25 mole) of technical 2,4-dinitrochlorobenzene and 18 g (0.23 mole) of ammonium acetate is placed in a 250-cc wide-mouthed flask equipped with a reflux condenser and a gas inlet tube.

  • The flask is immersed in an oil bath, and the temperature is raised to and maintained at 170°C.

  • Ammonia gas is passed through a bubble counter containing a strong potassium hydroxide solution and then into the reaction mixture at a rate of three to four bubbles per second for six hours.

  • After cooling, the solidified reaction mixture is broken up and mixed with 100 cc of water. The mixture is heated to boiling and filtered while hot.

  • The residue is dissolved in 500 cc of boiling ethanol. Water (approximately 150 cc) is added until the solution becomes turbid.

  • The solution is heated until the turbidity disappears and then allowed to cool.

  • After standing overnight, the crystals of 2,4-dinitroaniline are collected by filtration and dried.

  • The reported yield is 31–35 g (68–76% of the theoretical amount).[2] Further purification can be achieved by recrystallization from an alcohol-water mixture.

Route 2: Synthesis of N-Aryl-Substituted Dinitroanilines via Buchwald-Hartwig Amination

This generalized protocol is based on established procedures for the Buchwald-Hartwig amination of aryl halides.[6]

Materials:

  • Substituted 2,4-dinitro-halobenzene (e.g., 2,4-dinitrochlorobenzene)

  • Aryl or alkyl amine

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.5-6 mol%).

  • Add the base (e.g., 1.5-2.0 equivalents).

  • Add the substituted 2,4-dinitro-halobenzene (1.0 equivalent) and the amine (1.2-1.5 equivalents).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • The reaction mixture is then heated with stirring. Reaction conditions can vary from room temperature to reflux, and reaction times can range from a few hours to 24 hours. Microwave irradiation can significantly shorten reaction times.[5]

  • Upon completion (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature and quenched with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-substituted dinitroaniline.

Visualization of Synthetic Pathways

The following diagrams illustrate the generalized workflows for the two synthetic routes.

SNAr_synthesis Workflow for SNAr Synthesis of Substituted Dinitroanilines start Start reactants 2,4-Dinitrohalobenzene + Amine start->reactants reaction Reaction in Solvent (e.g., Water, Ethanol) Heat reactants->reaction workup Aqueous Workup & Filtration reaction->workup purification Recrystallization workup->purification product Substituted Dinitroaniline purification->product

Caption: Generalized workflow for the SNAr synthesis of substituted dinitroanilines.

Buchwald_Hartwig_synthesis Workflow for Buchwald-Hartwig Synthesis of Substituted Dinitroanilines start Start reactants 2,4-Dinitrohalobenzene + Amine start->reactants catalyst_system Pd Catalyst + Ligand + Base in Anhydrous Solvent reactants->catalyst_system reaction Inert Atmosphere Heat / Microwave catalyst_system->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product Substituted Dinitroaniline purification->product

Caption: Generalized workflow for the Buchwald-Hartwig synthesis of substituted dinitroanilines.

Conclusion

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination are effective methods for the synthesis of substituted dinitroanilines.

  • SNAr is a classical, often high-yielding method, particularly for activated substrates. It is generally more cost-effective as it does not require expensive metal catalysts and ligands. However, it often necessitates harsh reaction conditions, such as high temperatures.

  • Buchwald-Hartwig amination offers a more modern and versatile approach with a broader substrate scope and significantly milder reaction conditions.[1] The use of microwave irradiation can dramatically reduce reaction times.[5] While the initial cost of the palladium catalyst and specialized phosphine ligands can be higher, the improved yields, shorter reaction times, and greater functional group tolerance can make it a more efficient and ultimately more economical choice for complex syntheses and in drug development pipelines.

The selection of the optimal synthetic route will, therefore, depend on the specific target molecule, the scale of the synthesis, and the cost and time constraints of the project. For simple, large-scale productions of activated dinitroanilines, SNAr remains a viable option. For more complex, functionalized dinitroanilines, and where milder conditions are paramount, the Buchwald-Hartwig amination is often the superior choice.

References

4-Bromo-2,6-dinitroaniline: An Evaluation as a Drug Discovery Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the utility of 4-bromo-2,6-dinitroaniline as a building block in contemporary drug discovery did not yield specific examples of its incorporation into bioactive compounds or approved pharmaceuticals. The available literature primarily focuses on the related compound, 2-bromo-4,6-dinitroaniline, which is recognized as a metabolite of the azo dye Disperse Blue 79 and has been used as a model chemical in mutagenicity studies.[1]

However, the structurally related haloaniline, 4-bromo-2,6-diiodoaniline , emerges as a versatile and promising scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[2] The differential reactivity of its carbon-halogen bonds under cross-coupling conditions allows for a controlled, stepwise introduction of various substituents, facilitating the generation of molecular diversity.[2] This guide provides a comparative analysis of novel derivatives synthesized from the 4-bromo-2,6-diiodoaniline core, offering insights into their potential as therapeutic agents.

Comparative Analysis of 4-Bromo-2,6-diiodoaniline Derivatives

A series of novel derivatives based on the 4-bromo-2,6-diiodoaniline scaffold have been synthesized to explore their potential as anticancer and antimicrobial agents.[3] The core structure was modified at the amino group to investigate the impact of different substituents on biological activity.[3]

The following table summarizes the key physicochemical properties of the parent compound and its derivatives.

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (calculated)
BDA-01 C₆H₄BrIN₂424.8198-1004.12
BDA-02 C₈H₆BrIN₂O466.84210-2123.95
BDA-03 C₁₃H₇BrFINO545.81235-2375.28
BDA-04 C₁₃H₇BrN₂O₃572.82258-2605.11
BDA-05 C₈H₅BrINO₄512.83221-2233.68

Table 1: Physicochemical Properties of 4-Bromo-2,6-diiodoaniline Derivatives.[3]

The synthesized compounds were evaluated for their in vitro anticancer activity, with the half-maximal inhibitory concentration (IC₅₀) determined against various cancer cell lines.

Compound IDMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)
BDA-01 >100>100>100
BDA-02 45.658.262.5
BDA-03 12.318.721.4
BDA-04 8.911.514.8
BDA-05 25.132.938.7

Table 2: In Vitro Anticancer Activity (IC₅₀, µM) of 4-Bromo-2,6-diiodoaniline Derivatives.[3]

Experimental Protocols

A solution of 4-Bromo-2,6-diiodoaniline (BDA-01) (1.0 mmol) in anhydrous dichloromethane (20 mL) is cooled to 0°C.[3] To this solution, triethylamine (1.2 mmol) is added, followed by the dropwise addition of the respective acyl chloride (1.1 mmol) (acetyl chloride for BDA-02, 4-fluorobenzoyl chloride for BDA-03, and 4-nitrobenzoyl chloride for BDA-04).[3] The reaction mixture is stirred at room temperature for 12 hours.[3] The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.[3]

To a solution of 4-Bromo-2,6-diiodoaniline (BDA-01) (1.0 mmol) in anhydrous tetrahydrofuran (15 mL), oxalyl chloride (1.5 mmol) is added dropwise at 0°C.[3] The mixture is allowed to warm to room temperature and stirred for 4 hours.[3] The solvent is evaporated, and the resulting crude product is recrystallized from ethanol to afford the pure compound.[3]

Human cancer cell lines (MCF-7, A549, HeLa) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours. The formazan crystals formed are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

The minimum inhibitory concentration (MIC) is determined by the broth microdilution method according to CLSI guidelines.[3] The compounds are serially diluted in 96-well plates containing Mueller-Hinton broth for bacteria and RPMI-1640 for yeast.[3] The plates are inoculated with the microbial suspension and incubated.[3] The MIC is defined as the lowest concentration of the compound that inhibits visible growth.[3]

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors BDA_derivative BDA Derivative BDA_derivative->RAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation

Caption: Hypothetical MAPK signaling pathway targeted by BDA derivatives.[3]

G start Start: 4-Bromo-2,6-diiodoaniline synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification physicochemical Physicochemical Property Analysis purification->physicochemical biological Biological Activity Screening purification->biological data Data Analysis & SAR Studies physicochemical->data anticancer Anticancer Assays biological->anticancer antimicrobial Antimicrobial Assays biological->antimicrobial anticancer->data antimicrobial->data end Lead Compound Identification data->end

Caption: General experimental workflow for the validation of BDA derivatives.[3]

References

Quantitative Analysis of 4-Bromo-2,6-dinitroaniline in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of intermediates like 4-Bromo-2,6-dinitroaniline in complex reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides a comparative overview of three primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and discusses the relative advantages and disadvantages of each method to aid in selecting the most appropriate technique for specific analytical needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly suitable method for the analysis of non-volatile and thermally labile compounds such as this compound. Its high resolution and sensitivity make it a powerful tool for separating the analyte of interest from other components in a reaction mixture.[1][2] A reversed-phase HPLC (RP-HPLC) method is generally the most effective approach.

Experimental Protocol:
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid to ensure sharp peak shapes. The exact ratio may need optimization depending on the complexity of the reaction mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined from the UV spectrum of this compound, likely in the range of 254 nm or a wavelength of maximum absorbance.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of the reaction mixture in the mobile phase to a known concentration.

    • Prepare a series of calibration standards of purified this compound in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.

  • Quantification: Generate a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. The concentration of this compound in the reaction mixture sample is then determined from this curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification ReactionMixture Reaction Mixture Dissolve1 Dissolve in Mobile Phase ReactionMixture->Dissolve1 Standard This compound Standard Dissolve2 Dissolve in Mobile Phase Standard->Dissolve2 Filter1 Filter (0.45 µm) Dissolve1->Filter1 Filter2 Filter (0.45 µm) Dissolve2->Filter2 HPLC HPLC System (C18 Column) Filter1->HPLC Filter2->HPLC Detect UV-Vis Detector HPLC->Detect Data Data Acquisition (Chromatogram) Detect->Data CalCurve Generate Calibration Curve Data->CalCurve Quantify Determine Concentration in Sample Data->Quantify CalCurve->Quantify

HPLC experimental workflow.

Gas Chromatography (GC)

Gas chromatography is a robust technique for the quantitative analysis of volatile and thermally stable compounds. While aniline derivatives can be thermolabile, GC methods have been successfully developed for similar compounds, often with a nitrogen-phosphorus detector (NPD) for enhanced sensitivity and selectivity.[3] It is important to note that derivatization may be necessary if the compound exhibits poor peak shape or thermal instability.[1][2]

Experimental Protocol:
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).

  • Column: A fused-silica capillary column suitable for polar compounds, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Detector Temperature: 300°C.

  • Sample Preparation:

    • Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Concentrate the extract to a known volume.

    • Prepare calibration standards of this compound in the same solvent.

    • If derivatization is required, treat both samples and standards with a suitable agent (e.g., BSTFA for silylation) following a validated procedure.

  • Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the standards. The concentration in the sample is determined from this curve.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_quant Quantification ReactionMixture Reaction Mixture SolventExtract Solvent Extraction ReactionMixture->SolventExtract Concentrate Concentrate Extract SolventExtract->Concentrate Derivatize Derivatization (Optional) Concentrate->Derivatize GC GC System (Capillary Column) Derivatize->GC Detect NPD or MS Detector GC->Detect Data Data Acquisition (Chromatogram) Detect->Data Quantify Determine Concentration Data->Quantify StandardPrep Prepare & Derivatize Standards StandardPrep->GC CalCurve Generate Calibration Curve StandardPrep->CalCurve CalCurve->Quantify

GC experimental workflow.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more rapid method that can be used for the quantitative analysis of this compound, provided that other components in the reaction mixture do not have significant absorbance at the analytical wavelength. This method's primary limitation is its lack of specificity.

Experimental Protocol:
  • Instrumentation: A UV-Visible spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of pure this compound in a suitable solvent (e.g., ethanol) across the UV-Vis spectrum.

  • Solvent: A solvent that dissolves the analyte and is transparent in the region of λmax. Ethanol or methanol are common choices.

  • Sample Preparation:

    • Prepare a stock solution of the reaction mixture by dissolving a known mass in the chosen solvent.

    • Dilute the stock solution to bring the absorbance within the linear range of the instrument (typically 0.1 - 1.0 AU).

    • Prepare a series of calibration standards of the pure analyte in the same solvent.

  • Quantification: A calibration curve is created by plotting the absorbance at λmax against the concentration of the standards (Beer's Law plot). The concentration of the analyte in the sample is calculated from its absorbance using this curve.

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Quantification Sample Reaction Mixture DissolveSample Dissolve & Dilute in Solvent Sample->DissolveSample Standard Pure Analyte PrepareStandards Prepare Serial Dilutions Standard->PrepareStandards Spectrophotometer UV-Vis Spectrophotometer DissolveSample->Spectrophotometer PrepareStandards->Spectrophotometer MeasureAbsorbance Measure Absorbance at λmax Spectrophotometer->MeasureAbsorbance BeersLaw Plot Beer's Law Calibration Curve MeasureAbsorbance->BeersLaw CalculateConc Calculate Sample Concentration MeasureAbsorbance->CalculateConc BeersLaw->CalculateConc

References

A Comparative Guide to the Nonlinear Optical Properties of Bromo-Nitro Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel materials with significant nonlinear optical (NLO) properties is a driving force in the advancement of photonics, optoelectronics, and telecommunications. Among the promising candidates, organic molecules, particularly substituted anilines, have garnered considerable attention due to their large second and third-order optical nonlinearities, rapid response times, and the flexibility for molecular engineering. This guide provides a comparative analysis of the NLO properties of bromo-nitro aniline derivatives, supported by available experimental data.

Second-Order Nonlinear Optical Properties: A Comparative Overview

Second-harmonic generation (SHG) is a key second-order NLO phenomenon with applications in frequency doubling of lasers. The SHG efficiency of several bromo-nitro aniline derivatives and related compounds has been investigated, primarily using the Kurtz-Perry powder technique. The following table summarizes the reported SHG efficiencies relative to standard reference materials like urea and potassium dihydrogen phosphate (KDP).

CompoundSHG EfficiencyReference Compound
4-Bromo-2-nitroaniline1.2 timesUrea
4-Chloro-2-nitroaniline3 timesKDP
2-Methyl-4-nitroaniline (in nanofibers)Significantly enhanced vs. bulkMNA powder
p-Nitroaniline (in mixed crystals)100 - 189 timesUrea

Analysis of Second-Order NLO Properties:

The available data, although limited to a few specific isomers, suggests that the introduction of a bromine atom to the nitroaniline structure can lead to materials with notable SHG efficiency. The SHG efficiency of 4-bromo-2-nitroaniline is reported to be 1.2 times that of urea, a well-established organic NLO material[1]. For comparison, the chloro-substituted analogue, 4-chloro-2-nitroaniline, exhibits an even higher SHG efficiency of 3 times that of KDP, a widely used inorganic NLO crystal. This indicates that halogen substitution, in general, can be a viable strategy for enhancing the second-order NLO response of nitroaniline derivatives.

Furthermore, the context of the molecular environment plays a crucial role. For instance, the SHG efficiency of 2-methyl-4-nitroaniline was found to be significantly enhanced when incorporated into nanofibers compared to its bulk powder form[2]. Similarly, p-nitroaniline, which is centrosymmetric in its crystalline form and thus does not exhibit SHG, can be induced to form non-centrosymmetric structures in mixed crystals, leading to very high SHG intensities of 100-189 times that of urea[3]. These findings underscore the importance of crystal engineering and material processing in optimizing the NLO properties of these organic compounds.

Third-Order Nonlinear Optical Properties

Third-order NLO effects are crucial for applications such as optical switching, optical limiting, and all-optical signal processing. The Z-scan technique is a widely used method to characterize the third-order NLO properties of materials, including the nonlinear absorption coefficient (β), the nonlinear refractive index (n₂), and the third-order nonlinear optical susceptibility (χ⁽³⁾).

While experimental third-order NLO data for a wide range of bromo-nitro aniline derivatives are scarce in the reviewed literature, a study on p-nitroaniline picrate provides valuable insights into the expected magnitude of these properties in related compounds[4][5].

CompoundNonlinear Absorption Coefficient (β) (m/W)Nonlinear Refractive Index (n₂) (m²/W)Third-Order Susceptibility (χ⁽³⁾) (esu)
p-Nitroaniline picrate10⁻¹²10⁻¹⁹10⁻¹³

Analysis of Third-Order NLO Properties:

The study on p-nitroaniline picrate demonstrates that this class of materials can possess significant third-order optical nonlinearities[4][5]. The observed reverse saturable absorption (positive β) and self-focusing effect (positive n₂) are desirable properties for optical limiting applications. The magnitude of the third-order susceptibility (χ⁽³⁾) is a critical parameter for all-optical switching devices. While direct experimental data for bromo-nitro aniline derivatives is needed for a conclusive comparison, computational studies on related halogenated aniline oligomers have suggested that these molecules are promising candidates for third-order NLO applications[6]. Theoretical calculations often predict that the introduction of heavy atoms like bromine can influence the hyperpolarizability of the molecule, which is directly related to its macroscopic NLO susceptibility.

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the interpretation and replication of the reported NLO measurements.

Kurtz-Perry Powder Technique for SHG Measurement

The Kurtz-Perry powder technique is a widely used method for the rapid screening of materials for their second-harmonic generation efficiency[1].

Methodology:

  • Sample Preparation: The crystalline material is ground into a fine powder and sieved to obtain a specific particle size range. The powder is then packed into a capillary tube or a sample holder.

  • Laser Source: A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.

  • Interaction: The fundamental laser beam is directed onto the powdered sample.

  • Signal Detection: The generated second-harmonic signal at half the fundamental wavelength (532 nm) is collected, typically in a forward-scattering geometry. A photomultiplier tube (PMT) is used to detect the SHG signal.

  • Data Acquisition: The output from the PMT is displayed on an oscilloscope, and the intensity of the SHG signal is compared to that of a standard reference material (e.g., urea or KDP) measured under the same conditions.

Z-Scan Technique for Third-Order NLO Measurement

The Z-scan technique is a simple yet sensitive single-beam method for determining the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β)[7][8].

Methodology:

  • Laser Source: A stable, well-characterized laser beam with a Gaussian profile is used. The choice of a continuous-wave (CW) or pulsed laser depends on the nature of the nonlinearity being investigated (e.g., thermal or electronic).

  • Focusing: The laser beam is focused using a lens.

  • Sample Translation: The sample is translated along the axis of the focused beam (the z-axis), through the focal point.

  • Detection: The transmitted laser beam is split into two paths:

    • Open Aperture: One detector measures the total power of the transmitted beam. This measurement is sensitive to nonlinear absorption.

    • Closed Aperture: A second detector is placed behind a finite aperture in the far field. This measurement is sensitive to both nonlinear refraction and nonlinear absorption.

  • Data Analysis:

    • The normalized transmittance as a function of the sample position (Z) is plotted for both the open and closed aperture configurations.

    • The open-aperture Z-scan curve provides information about the nonlinear absorption coefficient (β).

    • The closed-aperture Z-scan curve, when divided by the open-aperture curve, yields a curve that is solely dependent on the nonlinear refraction, from which the nonlinear refractive index (n₂) can be determined. The third-order susceptibility (χ⁽³⁾) can then be calculated from these parameters.

Diagrams

NLO_Characterization_Workflow cluster_synthesis Material Synthesis & Preparation cluster_shg Second-Order NLO Characterization cluster_zscan Third-Order NLO Characterization Synthesis Synthesis of Bromo-Nitro Aniline Derivatives Purification Purification & Crystal Growth Synthesis->Purification Grinding Grinding & Sieving (for SHG) Purification->Grinding Solution Solution Preparation (for Z-scan) Purification->Solution Sample_SHG Powdered Sample Grinding->Sample_SHG Sample_Zscan Sample in Solution/Crystal Solution->Sample_Zscan Kurtz_Perry Kurtz-Perry Powder Technique NdYAG Nd:YAG Laser (1064 nm) Kurtz_Perry->NdYAG NdYAG->Sample_SHG PMT Photomultiplier Tube (532 nm) Sample_SHG->PMT SHG_Efficiency Determine SHG Efficiency PMT->SHG_Efficiency Z_Scan Z-Scan Technique Laser_Zscan CW or Pulsed Laser Z_Scan->Laser_Zscan Laser_Zscan->Sample_Zscan Open_Aperture Open Aperture Detection Sample_Zscan->Open_Aperture Closed_Aperture Closed Aperture Detection Sample_Zscan->Closed_Aperture NLO_Params Determine β, n₂, χ⁽³⁾ Open_Aperture->NLO_Params Closed_Aperture->NLO_Params

Caption: Workflow for the characterization of NLO properties.

Kurtz_Perry_Setup Laser Pulsed Laser (e.g., Nd:YAG 1064 nm) Optics Focusing Optics Laser->Optics Sample Powdered Sample in Capillary Optics->Sample Filter Filter (blocks 1064 nm) Sample->Filter Detector Detector (PMT) Filter->Detector Oscilloscope Oscilloscope Detector->Oscilloscope

Caption: Schematic of the Kurtz-Perry powder technique setup.

Z_Scan_Setup Laser Laser Source (Gaussian Beam) Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample Beam_Splitter Beam Splitter Sample->Beam_Splitter Aperture Aperture Beam_Splitter->Aperture Detector_Open Open-Aperture Detector Beam_Splitter->Detector_Open Detector_Closed Closed-Aperture Detector Aperture->Detector_Closed

Caption: Schematic of the Z-scan experimental setup.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2,6-dinitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 4-Bromo-2,6-dinitroaniline, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this hazardous chemical.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2][3] All handling and disposal procedures must be conducted in a well-ventilated area, preferably under a chemical fume hood.[3][4] Appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)
EquipmentSpecification
Eye Protection Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.
Body Protection Wear fire/flame-resistant and impervious clothing. A lab coat is required.
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if dusts are generated.

Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Clear all personnel from the immediate vicinity of the spill and restrict access.

  • Ensure Proper Ventilation: Use local exhaust ventilation to control the spread of dust or vapors.

  • Utilize Appropriate PPE: Before attempting cleanup, ensure all personnel are wearing the required personal protective equipment.

  • Contain the Spill: For solid spills, dampen the material with a suitable solvent like acetone to prevent dust from becoming airborne.[2] For liquid spills, use an inert absorbent material.

  • Collect the Waste: Carefully sweep or scoop up the contained material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[3]

  • Decontaminate the Area: Wash the spill area with a soap and water solution.[2]

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads and contaminated clothing, must be sealed in a vapor-tight plastic bag for disposal as hazardous waste.[2]

Disposal Procedure for this compound

The disposal of this compound must be handled as hazardous waste. It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

Step-by-Step Disposal Plan:
  • Waste Identification and Classification: this compound is classified as a hazardous waste due to its toxicity and potential for environmental harm.

  • Proper Labeling and Storage:

    • Store waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • Keep waste containers tightly closed and clearly labeled with the contents ("Hazardous Waste: this compound") and the associated hazards.

  • Engage a Licensed Waste Disposal Company: The disposal of this chemical must be entrusted to a licensed and approved hazardous waste disposal company.[5] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.

  • Documentation: Maintain accurate records of the amount of waste generated and its disposal date and method, in accordance with institutional and regulatory requirements.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE start->ppe segregate Segregate from other waste streams ppe->segregate container Place in a designated, compatible, and sealed hazardous waste container segregate->container labeling Label container with: - Chemical Name - Hazard Symbols - Accumulation Start Date container->labeling storage Store in a designated, secure, and well-ventilated hazardous waste accumulation area labeling->storage check_incompatibles Ensure storage away from incompatible materials (e.g., strong oxidizers) storage->check_incompatibles contact_vendor Contact licensed hazardous waste disposal vendor check_incompatibles->contact_vendor documentation Complete all necessary waste disposal documentation contact_vendor->documentation handover Arrange for waste pickup and handover to the vendor documentation->handover end End: Waste Properly Disposed handover->end

Caption: Disposal workflow for this compound.

Experimental Protocols for Degradation

References

Personal protective equipment for handling 4-Bromo-2,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Note: A specific Safety Data Sheet (SDS) for 4-Bromo-2,6-dinitroaniline was not located. The following guidance is a composite recommendation derived from the SDS of structurally similar compounds, including 4-bromoaniline, 2-bromo-4-nitroaniline, and 2-bromo-4,6-dinitroaniline. It is imperative to handle this chemical with extreme caution, assuming it possesses a similar or greater hazard profile than its analogues.

Researchers, scientists, and drug development professionals must adhere to the following immediate safety and logistical protocols to ensure the safe handling and disposal of this compound. This guide provides a procedural framework for operational use and waste management.

Immediate Safety and Personal Protective Equipment (PPE)

Given the high toxicity associated with related nitro- and bromo-anilines, a stringent approach to personal protection is mandatory. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Engineering Controls
  • Ventilation: All handling of solid this compound must occur in a certified chemical fume hood to minimize inhalation of dust particles.[1][2][3]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to prevent exposure. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentStandard
Respiratory NIOSH/MSHA approved respirator with a particulate filter (e.g., N95) or a supplied-air respirator for higher-risk procedures.29 CFR 1910.134
Hands Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and changed immediately if contaminated.EN 374
Eyes/Face Chemical safety goggles and a face shield.29 CFR 1910.133
Body A chemical-resistant lab coat or apron.[3]---
Clothing Wear appropriate protective clothing to prevent skin exposure. Contaminated clothing should be removed immediately and laundered separately before reuse.[4]---

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential to minimize risk during the handling of this compound.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Verify the immediate availability of an eyewash station and safety shower.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Carefully unseal the container within the fume hood to avoid generating dust.

    • Use non-sparking tools for transferring the solid material.[3]

    • Weigh the necessary amount of the compound in a tared, sealed container.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Securely close the primary container.

    • Decontaminate the work surface within the fume hood.

    • Carefully remove PPE, avoiding self-contamination, and dispose of single-use items in the designated hazardous waste stream.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][5]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All solid waste and solutions containing this compound must be disposed of as hazardous waste.[1][6][7]

    • Place in a clearly labeled, sealed, and appropriate waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.[1]

  • Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for cleaning spills (e.g., absorbent pads) must be disposed of as hazardous waste.[6][7]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][6][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][6][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][6]

  • Spills:

    • Evacuate the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[5][7]

    • Clean the spill area with an appropriate decontaminating solution.

Workflow for Safe Handling and Disposal

prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Handling in Fume Hood ppe->handling Enter controlled area storage Secure Storage handling->storage After use decon Decontaminate Workspace handling->decon After handling disposal Dispose of Waste handling->disposal Generate waste doff_ppe Doff PPE decon->doff_ppe decon->disposal Generate waste wash Wash Hands doff_ppe->wash doff_ppe->disposal Generate waste end End of Process wash->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.